3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3S/c1-18-13-8-7-11(9-12(13)14)19(16,17)15-10-5-3-2-4-6-10/h7-10,15H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLFSPCORQGSPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide: Chemical Structure Analysis of 3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide
Abstract: This technical guide provides a comprehensive framework for the chemical structure analysis of 3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide. Tailored for researchers, scientists, and professionals in drug development, this document outlines a multi-faceted analytical approach, integrating spectroscopic, crystallographic, and computational methodologies. The guide emphasizes the rationale behind experimental choices and provides detailed protocols to ensure validated and robust structural elucidation, a critical step in the evaluation of novel sulfonamide derivatives for their potential therapeutic applications.
Introduction: The Significance of Sulfonamides in Medicinal Chemistry
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents.[1] While historically recognized for their antibacterial properties, the structural versatility of sulfonamides has led to their development as diuretics, hypoglycemics, and antitumor agents.[2] The compound this compound incorporates several key structural motifs: a substituted aromatic ring, a sulfonamide linkage, and a lipophilic cyclohexyl group. Each of these components is expected to influence its physicochemical properties and biological activity.
A rigorous and unambiguous determination of the chemical structure of this molecule is a prerequisite for understanding its structure-activity relationship (SAR), optimizing its properties through further chemical modification, and elucidating its mechanism of action at a molecular level. This guide presents a logical and self-validating workflow for achieving this comprehensive structural characterization.
Synthesis and Physicochemical Characterization
A reliable synthetic route and an initial understanding of the molecule's basic properties are foundational to any in-depth structural analysis.
Retrosynthetic Analysis and Synthesis Protocol
The synthesis of this compound can be logically approached through the formation of the key sulfonamide bond.
Caption: Retrosynthetic pathway for the target molecule.
Experimental Protocol: Synthesis
-
Chlorosulfonation of 2-bromoanisole: To a stirred solution of 2-bromoanisole in a suitable inert solvent (e.g., dichloromethane), add chlorosulfonic acid dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by Thin Layer Chromatography (TLC).
-
Formation of Sulfonyl Chloride: The resulting 3-bromo-4-methoxybenzenesulfonic acid is converted to the corresponding sulfonyl chloride by treatment with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
-
Sulfonamide Synthesis: The crude 3-bromo-4-methoxybenzenesulfonyl chloride is dissolved in a suitable solvent (e.g., pyridine or dichloromethane with a non-nucleophilic base like triethylamine) and cooled to 0 °C. Cyclohexylamine is added dropwise, and the reaction is stirred at room temperature.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed sequentially with dilute acid, water, and brine, then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.
Spectroscopic Elucidation: A Multi-technique Approach
Spectroscopic methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.
-
¹H NMR Spectroscopy: This technique will provide information on the number of distinct proton environments, their chemical shifts, spin-spin coupling patterns, and integration. Key expected signals include the methoxy singlet, the multiplets of the cyclohexyl ring, and the characteristic splitting patterns of the aromatic protons.
-
¹³C NMR Spectroscopy: This provides information on the number of different carbon environments. The chemical shifts will be indicative of the type of carbon (aliphatic, aromatic, attached to heteroatoms).
Table 1: Predicted NMR Chemical Shifts
| Nucleus | Environment | Expected Chemical Shift (δ, ppm) |
| ¹H | Methoxy (-OCH₃) | 3.8 - 4.0 |
| ¹H | Aromatic (Ar-H) | 6.8 - 8.0 |
| ¹H | Sulfonamide (N-H) | 5.0 - 7.0 (variable, broad) |
| ¹H | Cyclohexyl (CH-N) | 3.0 - 3.5 |
| ¹H | Cyclohexyl (-CH₂-) | 1.0 - 2.0 |
| ¹³C | Methoxy (-OCH₃) | ~56 |
| ¹³C | Aromatic (C-Br) | ~112 |
| ¹³C | Aromatic (C-H) | 115 - 135 |
| ¹³C | Aromatic (C-S) | 135 - 140 |
| ¹³C | Aromatic (C-O) | ~158 |
| ¹³C | Cyclohexyl (CH-N) | 50 - 55 |
| ¹³C | Cyclohexyl (-CH₂-) | 24 - 35 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups. The intensity of an IR absorption is related to the change in the dipole moment during the vibration.[3]
Table 2: Expected IR Absorption Frequencies
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| N-H | Stretch | 3390 - 3230[4] |
| C-H (aromatic) | Stretch | 3100 - 3000 |
| C-H (aliphatic) | Stretch | 2950 - 2850 |
| S=O (asymmetric) | Stretch | 1344 - 1317[4] |
| S=O (symmetric) | Stretch | 1187 - 1147[4] |
| C-O (aryl ether) | Stretch | 1250 - 1200 |
| S-N | Stretch | 924 - 906[4] |
Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) is employed to determine the molecular weight and to gain structural information from the fragmentation pattern.[3]
-
Molecular Ion Peak (M⁺): The presence of bromine will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity at [M]⁺ and [M+2]⁺.
-
Fragmentation: Key fragmentation pathways would include cleavage of the S-N bond, loss of the cyclohexyl group, and loss of SO₂.
Caption: Integrated workflow for spectroscopic structure elucidation.
X-ray Crystallography: The Definitive 3D Structure
While spectroscopic methods provide invaluable data, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of the molecule in the solid state.[5][6]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or by vapor diffusion.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and torsion angles.
The crystal structure will reveal the conformation of the cyclohexyl ring, the geometry around the sulfonamide nitrogen, and the nature of intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the crystal packing.[7]
Computational Modeling: In Silico Validation and Insight
Computational docking studies are instrumental in elucidating binding mechanisms at a molecular level.[1] Density Functional Theory (DFT) calculations can be used to predict and rationalize the experimental spectroscopic data.
Methodology: DFT-Based Analysis
-
Geometry Optimization: An initial 3D model of the molecule is subjected to geometry optimization to find its lowest energy conformation.
-
Spectroscopic Prediction: NMR chemical shifts and IR vibrational frequencies can be calculated from the optimized geometry and compared with experimental data for validation.
-
Electronic Property Analysis: Molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO-LUMO) can be calculated to provide insights into the molecule's reactivity and potential interaction sites.
Caption: Workflow for computational validation of the molecular structure.
Conclusion
The comprehensive structural analysis of this compound is achieved through a synergistic application of synthesis, spectroscopy, crystallography, and computational modeling. This integrated approach ensures a self-validating and robust characterization, providing the essential foundation for any subsequent investigation into its biological properties and potential as a therapeutic agent. The methodologies detailed herein represent a best-practice framework for the structural elucidation of novel chemical entities in a drug discovery and development context.
References
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Crystal Growth & Design. (2013). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. ACS Publications. [Link]
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RSC Publishing. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. [Link]
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ResearchGate. (2021). (PDF) Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. [Link]
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ACS Publications. (2013). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. [Link]
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Scientific Research Publishing. (2022). Computational Analysis of Sulfonamide-Based Compounds by Molecular Docking and ADME/T in the Inhibition of Acetylcholinesterase (AChE) in Alzhaimer's Disease. [Link]
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PMC. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. [Link]
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PMC. (2025). Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. [Link]
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PubMed. Crystal structure of the anti-bacterial sulfonamide drug target dihydropteroate synthase. [Link]
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Scribd. Synthesis and Structure of Sulfonamides. [Link]
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Beilstein Journals. Supplementary Information. [Link]
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MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]
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PubChem. 4-cyclohexyl-N-(3-methoxypropyl)benzenesulfonamide. [Link]
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Lab Supplies. N-Cyclohexyl 4-bromo-3-methoxybenzamide, min 98%, 100 grams. [Link]
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Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. [Link]
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Spectral Database of Organic Compounds (SDBS). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
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NIST WebBook. 3-Bromo-4-methoxybenzaldehyde. [Link]
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SpectraBase. 4-bromo-N-(2,4-dimethoxyphenyl)benzenesulfonamide. [Link]
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PubChemLite. 4-bromo-n-(4-methoxyphenyl)benzenesulfonamide (C13H12BrNO3S). [Link]
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Properties of N-cyclohexyl-benzenesulfonamide derivatives in drug discovery
An In-Depth Technical Guide to the Properties of N-Cyclohexyl-Benzenesulfonamide Derivatives in Drug Discovery
Executive Summary
The N-cyclohexyl-benzenesulfonamide scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile platform for the development of novel therapeutic agents. Characterized by a benzenesulfonamide core with a cyclohexyl group attached to the sulfonamide nitrogen, these derivatives exhibit a remarkable breadth of pharmacological activities. This guide provides a comprehensive analysis of their synthesis, physicochemical properties, structure-activity relationships (SAR), and diverse applications in drug discovery. We delve into their mechanisms of action as anticancer, antimicrobial, and enzyme-inhibiting agents, supported by detailed experimental protocols and in silico data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising chemical class.
Introduction: The Significance of the N-Cyclohexyl-Benzenesulfonamide Scaffold
The sulfonamide functional group is a cornerstone of modern pharmacology, present in a wide array of clinically approved drugs.[1] Its ability to act as a bioisostere for other functional groups and its capacity to engage in strong hydrogen bonding interactions make it a highly valuable pharmacophore.[2] When combined with a benzene ring, it forms the benzenesulfonamide core, a structure known for its chemical stability and synthetic tractability.
The introduction of an N-cyclohexyl group imparts specific and advantageous properties. The cyclohexyl moiety, a non-planar and lipophilic group, can explore hydrophobic pockets within biological targets that may be inaccessible to flat, aromatic substituents.[3] This can lead to enhanced binding affinity, improved selectivity for specific enzyme isoforms, and favorable pharmacokinetic profiles.[4] Derivatives of the N-cyclohexyl-benzenesulfonamide scaffold have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and neurology.[1][5]
Core Physicochemical and Structural Properties
The defining features of the N-cyclohexyl-benzenesulfonamide scaffold are the aromatic benzene ring, the sulfonamide linker (-SO₂NH-), and the aliphatic cyclohexyl ring.
-
The Benzenesulfonamide Group: This group is a classic zinc-binding group (ZBG), crucial for the inhibition of metalloenzymes like carbonic anhydrases.[4][6] The nitrogen atom of the sulfonamide can be deprotonated, allowing it to coordinate with the zinc ion in the enzyme's active site.[6]
-
The Cyclohexyl Ring: Typically adopting a stable chair conformation, the cyclohexyl group introduces three-dimensionality and lipophilicity.[1][7] Its size and shape can be critical for fitting into specific hydrophobic subpockets of a target protein, thereby influencing potency and selectivity.[4]
-
The Aromatic Ring: The benzene ring serves as a scaffold onto which various substituents can be placed to modulate electronic properties, solubility, and interactions with the target protein. Electron-withdrawing or -donating groups can fine-tune the acidity of the sulfonamide proton and influence binding.
Synthesis Strategies
The synthesis of N-cyclohexyl-benzenesulfonamide derivatives is typically achieved through a robust and straightforward nucleophilic substitution reaction. The most common method involves the reaction of a substituted benzenesulfonyl chloride with cyclohexylamine.
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The Bromine Advantage: A Technical Guide to the Biological Activity of Brominated Sulfonamide Scaffolds
Introduction: Beyond Classic Antibacterials
The sulfonamide scaffold, a cornerstone of medicinal chemistry, is renowned for its pioneering role in the dawn of the antibiotic age.[1] However, its therapeutic potential extends far beyond its classic antibacterial mechanism of inhibiting folate synthesis.[2][3] Modern drug discovery has revitalized this "privileged structure," uncovering a vast landscape of biological activities, including potent anticancer, anti-inflammatory, and diverse enzyme-inhibitory effects.[4][5] A key strategy in unlocking and optimizing this potential has been the strategic incorporation of halogen atoms, with bromine, in particular, offering a unique set of physicochemical advantages.[6][7]
This technical guide provides an in-depth exploration of the biological activities of brominated sulfonamide scaffolds. We will move beyond a mere listing of effects to dissect the causality behind experimental design, present validated protocols for evaluation, and ground our discussion in the authoritative literature. For researchers, scientists, and drug development professionals, this document serves as a practical and scientifically rigorous resource for harnessing the power of bromination to enhance the therapeutic utility of the sulfonamide core.
Pillar 1: The Sulfonamide Core - A Versatile Pharmacophore
The foundational sulfonamide moiety (-SO₂NH₂-) is deceptively simple. Its enduring relevance in drug design stems from its ability to act as a bioisostere for other functional groups, like carboxylic acids, while possessing distinct properties.[8] Its protons can engage in crucial hydrogen bonding, and the sulfur atom can participate in various non-covalent interactions, allowing it to bind to a wide array of biological targets.
The classical antibacterial action of sulfonamides serves as a perfect model of its mechanism. Sulfonamides mimic para-aminobenzoic acid (PABA), a vital substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[9] By competitively inhibiting DHPS, they block the synthesis of folic acid, a precursor required for the production of DNA, RNA, and proteins, thereby halting bacterial growth.[2][9] This bacteriostatic effect is selective because human cells acquire folate from their diet and lack the DHPS enzyme.[10]
Pillar 2: The Bromine Advantage - Strategic Molecular Enhancement
The introduction of a bromine atom onto the sulfonamide scaffold is a deliberate design choice, not a trivial substitution. Bromination can profoundly alter a molecule's properties to enhance its therapeutic index.[6][7]
-
Increased Lipophilicity : The addition of bromine generally increases the lipophilicity of a molecule. This can enhance its ability to cross biological membranes, such as the cell membrane or the blood-brain barrier, potentially improving bioavailability and access to intracellular targets.[11]
-
Halogen Bonding : Bromine can participate in halogen bonding, a highly directional, non-covalent interaction between the electrophilic region on the bromine atom (the "sigma-hole") and a nucleophilic partner, such as an oxygen or nitrogen atom in a protein's active site.[6][7] This can introduce new, high-affinity binding interactions that are not possible with non-halogenated analogs, leading to increased potency and selectivity.
-
Metabolic Stability : Bromination can block sites on the molecule that are susceptible to metabolic degradation by enzymes like cytochrome P450s, thereby increasing the drug's half-life and duration of action.[6]
-
Modulation of Electronic Properties : As an electron-withdrawing group, bromine can influence the pKa of the sulfonamide nitrogen, which can be critical for optimizing binding affinity and pharmacokinetic properties.
These advantages have been leveraged to develop brominated sulfonamides with potent activities across several therapeutic areas.
Key Biological Activities & Data
Anticancer Activity
Brominated sulfonamides have emerged as a promising class of anticancer agents, acting through diverse mechanisms that often involve targeted enzyme inhibition and disruption of key signaling pathways.[4][12]
One of the most compelling targets is the Bromodomain and Extra-Terminal domain (BET) family of proteins , particularly BRD4 .[13][14] BRD4 is a critical reader of epigenetic marks that regulates the transcription of key oncogenes, including c-myc.[13] Inhibitors can displace BRD4 from chromatin, leading to the downregulation of c-myc, cell cycle arrest, and apoptosis in cancer cells.[14]
Table 1: Anticancer Activity of Representative Sulfonamide Derivatives
| Compound Class | Specific Compound Example | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|---|
| Phenylisoxazole Sulfonamide | Compound 58 (BRD4 Inhibitor) | MV4-11 (Leukemia) | 0.15 µM | [13] |
| Phenylisoxazole Sulfonamide | Compound 58 (BRD4 Inhibitor) | HL-60 (Leukemia) | 1.21 µM | [13] |
| Oxazolone-Based Sulfonamide | Compound 9f | HepG2 (Liver) | 6.39 µg/mL | [4] |
| Oxazolone-Based Sulfonamide | Compound 9k | PC3 (Prostate) | 7.27 µg/mL | [4] |
| Oxazole-Benzenesulfonamide | Compound 2 | HOP-92 (Lung) | 4.56 µM |[15] |
Antimicrobial Activity
While sulfonamides are classic antibacterials, bromination can enhance their potency and broaden their spectrum of activity. The primary mechanism remains the inhibition of folic acid synthesis.[16] The Minimum Inhibitory Concentration (MIC) is the standard measure of in vitro antibacterial potency.
Table 2: Antimicrobial Activity (MIC) of Representative Sulfonamide Derivatives
| Compound Class | Specific Compound Example | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|---|
| Benzenesulfonamide Derivative | N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamid | S. aureus ATCC 29213 | 32 µg/mL | [1] |
| Thienopyrimidine-Sulfonamide | Hybrid 8ii | S. aureus | 125 µg/mL | [17] |
| Thienopyrimidine-Sulfonamide | Hybrid 8ii | E. coli | 125 µg/mL | [17] |
| Thienopyrimidine-Sulfonamide | Hybrid 8iii (Antifungal) | C. albicans | 31.25 µg/mL |[17] |
Enzyme Inhibition: Carbonic Anhydrases
Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes crucial for processes like pH regulation and CO₂ transport.[18] Their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain cancers where specific isoforms (e.g., hCA IX, XII) are overexpressed.[8] The sulfonamide group is a premier zinc-binding pharmacophore, and brominated derivatives have been developed as potent and sometimes isoform-selective CA inhibitors.[8][19]
Table 3: Carbonic Anhydrase (CA) Inhibition by Sulfonamide Derivatives
| Compound Class | Target Isoform | Activity (Kᵢ) | Reference |
|---|---|---|---|
| Pyrazoline-Benzenesulfonamide | hCA I | 316.7 nM | [19] |
| Pyrazoline-Benzenesulfonamide | hCA II | 412.5 nM | [19] |
| Ureidobenzenesulfonamide | hCA IX | 25 - 882 nM | [8] |
| Ureidobenzenesulfonamide | hCA XII | 8.8 - 175 nM | [8] |
| Pyrazole/Pyridazine-carboxamide | hCA II | 3.3 nM |[12] |
Experimental Workflows & Protocols
Scientific integrity demands robust and reproducible methodologies. The following section details validated, step-by-step protocols for synthesizing a model brominated sulfonamide and for evaluating the key biological activities discussed.
Synthesis of a Model Brominated Sulfonamide
This protocol outlines a general, reliable synthesis for a representative compound, N-(4-bromophenyl)-4-bromobenzenesulfonamide, adapted from established literature methods.[16][20] The causality is clear: a nucleophilic amine reacts with an electrophilic sulfonyl chloride to form the stable sulfonamide bond.
Step-by-Step Protocol:
-
Reaction Setup : In a round-bottomed flask under a nitrogen atmosphere, dissolve 4-bromobenzenesulfonyl chloride (1.0 equivalent) in a suitable anhydrous aprotic solvent like dichloromethane (DCM).
-
Addition of Amine : To the stirred solution, add 4-bromoaniline (1.0 equivalent).
-
Base Addition : Cool the mixture to 0°C in an ice bath. Slowly add a base, such as pyridine or triethylamine (1.2 equivalents), dropwise. The base neutralizes the HCl byproduct, driving the reaction to completion.
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Workup : Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Washing : Wash the combined organic layers sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and byproducts.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure brominated sulfonamide.[7]
In Vitro Anticancer Screening: MTT Cytotoxicity Assay
The MTT assay is a robust, colorimetric method for assessing cell viability.[2][6] Its principle is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living, metabolically active cells.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[9]
-
Compound Treatment : Prepare serial dilutions of the brominated sulfonamide test compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., 0.5% DMSO) and a positive control (a known anticancer drug).[7]
-
Incubation : Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[7]
-
MTT Addition : Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for another 2-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.[2][3]
-
Solubilization : Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the crystals.[3][6]
-
Absorbance Measurement : Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[2][3]
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution (MIC)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[21][22] This method provides a quantitative result for the lowest concentration of a drug that inhibits visible bacterial growth.
Step-by-Step Protocol:
-
Prepare Compound Dilutions : In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the brominated sulfonamide compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB). Typically, 50 µL of broth is added to wells 2-12, and 100 µL of the starting drug concentration is added to well 1. Then, 50 µL is serially transferred from well 1 to well 11, with the final 50 µL from well 11 being discarded.[22][23]
-
Prepare Inoculum : Select 3-5 isolated bacterial colonies from a fresh (18-24 hour) agar plate. Suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[22][24]
-
Standardize Inoculum : Dilute the adjusted bacterial suspension in the broth medium to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[22]
-
Inoculate Plate : Within 15 minutes of standardization, add 50 µL of the final bacterial inoculum to each well, resulting in a final volume of 100 µL per well.
-
Controls : Ensure the plate includes a positive control for growth (well with broth and inoculum, no drug) and a negative/sterility control (well with broth only).[22]
-
Incubation : Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[22]
-
Determine MIC : After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[22]
Conclusion and Future Directions
The brominated sulfonamide scaffold represents a powerful and versatile platform for modern drug discovery. The strategic incorporation of bromine can significantly enhance biological activity by improving pharmacokinetics and introducing potent new binding interactions. As demonstrated, these compounds exhibit compelling anticancer, antimicrobial, and enzyme-inhibitory profiles, supported by robust and validated screening methodologies.
Future research should focus on exploring the structure-activity relationships (SAR) of bromination patterns on diverse sulfonamide cores to develop agents with greater potency and, critically, higher selectivity for their intended targets over off-targets. The use of brominated fragments in crystallization-based screening will continue to be a valuable tool for identifying novel binding pockets. As our understanding of the nuanced roles of enzymes like carbonic anhydrases and epigenetic readers like BRD4 in disease grows, so too will the opportunities for designing next-generation brominated sulfonamide inhibitors as precision therapeutics.
References
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]
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Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. Retrieved from [Link]
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Niles, A. L., Moravec, R. A., & Riss, T. L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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Aryal, S. (2013, November 15). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link]
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MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(7), 1893. Retrieved from [Link]
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Berditsch, M. (2012, January 15). Two-fold Broth Microdilution Method for Determination of MIC. KIT - IBG. Retrieved from [Link]
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De Luca, V., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(2), 271-277. Retrieved from [Link]
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MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022, April). FWD AMR-RefLabCap. Retrieved from [Link]
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Paul, C. E., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7281. Retrieved from [Link]
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El-Sayed, N. F., et al. (2022). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Molecules, 27(3), 665. Retrieved from [Link]
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Gencer, N., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7, 15. Retrieved from [Link]
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Wang, L., et al. (2021). Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. European Journal of Medicinal Chemistry, 222, 113588. Retrieved from [Link]
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Denner, T. C., et al. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Molecules, 28(22), 7654. Retrieved from [Link]
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Rodrigues, G. C., et al. (2016). 4-Bromo-N-(4-bromophenyl)benzenesulfonamide. IUCrData, 1(5), x160655. Retrieved from [Link]
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Wang, L., et al. (2021). Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. ResearchGate. Retrieved from [Link]
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De Luca, V., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Publications. Retrieved from [Link]
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Maren, T. H. (1992). Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. Drug Metabolism and Disposition, 20(6), 903-906. Retrieved from [Link]
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Taha, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7013. Retrieved from [Link]
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Guler, O. O., et al. (2018). Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1162-1167. Retrieved from [Link]
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Values of the MIC, MIC 50 and MIC 90 of the sulfonamide derivatives... (n.d.). ResearchGate. Retrieved from [Link]
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MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage). (n.d.). ResearchGate. Retrieved from [Link]
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Semenyuta, I., et al. (2024). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. ResearchGate. Retrieved from [Link]
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Al-Suhaimi, K. S., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 603. Retrieved from [Link]
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Solubility profile of 3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Solubility in Pharmaceutical Sciences
This compound is a sulfonamide derivative. The sulfonamide functional group is a cornerstone in medicinal chemistry, with applications ranging from antimicrobial to anticancer agents[1]. The solubility of such compounds is a pivotal physical property that dictates their path through the drug development pipeline.[2] Poor solubility can lead to challenges in formulation, low bioavailability, and ultimately, therapeutic inefficacy. Conversely, a well-characterized solubility profile in a range of organic solvents is essential for:
-
Process Chemistry: Optimizing reaction conditions, facilitating purification through crystallization, and ensuring efficient scale-up.
-
Formulation Development: Selecting appropriate solvent systems for liquid dosage forms, and understanding dissolution behavior for solid forms.
-
Preclinical and Clinical Studies: Ensuring consistent and predictable drug exposure in toxicology and efficacy models.
This guide provides the foundational knowledge and practical steps to meticulously characterize the solubility of this compound.
Theoretical Framework: The Thermodynamics of Dissolution
The dissolution of a crystalline solute into a solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔGsol). For dissolution to be spontaneous, ΔGsol must be negative. This process can be conceptually broken down into three stages, as illustrated in the following diagram:
Figure 1: A conceptual diagram illustrating the energetic contributions to the enthalpy of solution.
The overall enthalpy of solution (ΔHsol) is the sum of these steps. The interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming solute-solvent interactions dictates the solubility.
For sulfonamides, solubility in different solvents is influenced by several factors:
-
Hydrogen Bonding: The sulfonamide group has both hydrogen bond donors (the N-H group) and acceptors (the sulfonyl oxygens), allowing for strong interactions with protic solvents like alcohols.
-
Polarity: The presence of the polar sulfonyl group and the potentially polarizable aromatic ring will influence solubility in polar solvents.
-
Molecular Size and Shape: The bulky cyclohexyl and substituted phenyl groups will affect how the molecule packs in the crystal lattice and how it fits into the solvent structure.
The temperature dependence of solubility is typically described by the van't Hoff equation, which demonstrates that for most solid solutes, solubility increases with temperature.[3]
Experimental Protocol: Isothermal Saturation (Shake-Flask) Method
The isothermal saturation or "shake-flask" method is the gold standard for determining equilibrium solubility due to its simplicity and reliability.[4]
Materials and Equipment
-
This compound (solid, crystalline)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) of appropriate purity (HPLC grade recommended)
-
Thermostatic shaker or water bath
-
Analytical balance
-
Glass vials with screw caps
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram outlines the key stages of the solubility determination process:
Sources
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide
For: Researchers, scientists, and drug development professionals.
Introduction
3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and drug discovery. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1] The synthesis of novel sulfonamide derivatives is therefore a critical activity in the pursuit of new and improved pharmaceuticals.
This application note provides a detailed, two-step protocol for the synthesis of this compound, starting from the commercially available 2-bromoanisole. The procedure is designed to be robust and reproducible, providing a high-purity final product. We will delve into the rationale behind the choice of reagents and reaction conditions, offering insights to empower researchers to adapt and troubleshoot similar synthetic challenges.
Overall Reaction Scheme
The synthesis is a two-step process, beginning with the chlorosulfonation of 2-bromoanisole to form the key intermediate, 3-bromo-4-methoxybenzenesulfonyl chloride. This is followed by the reaction of the sulfonyl chloride with cyclohexylamine to yield the target compound.
Caption: Overall two-step synthesis of this compound.
Part 1: Synthesis of 3-bromo-4-methoxybenzenesulfonyl chloride
This initial step involves an electrophilic aromatic substitution reaction. The highly electrophilic chlorosulfonic acid reacts with 2-bromoanisole to introduce the sulfonyl chloride group onto the aromatic ring.
Experimental Protocol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromoanisole (1.87 g, 10.0 mmol) in chloroform (5 mL).
-
Cooling: Cool the solution to a temperature between -5°C and 0°C using an ice-salt bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2.0 mL, 30.0 mmol) dropwise to the stirred solution over a period of 30 minutes.[2][3] Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[4][5][6][7][8]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature over the course of one hour.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the aqueous layer and extract it twice with chloroform.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-bromo-4-methoxybenzenesulfonyl chloride as a solid. The crude product is often of sufficient purity to be used in the next step without further purification.
Scientific Rationale
-
Choice of Reagent: Chlorosulfonic acid is a powerful electrophile, necessary to activate the aromatic ring for sulfonation.
-
Temperature Control: The initial cooling of the reaction mixture is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.
-
Work-up: Pouring the reaction mixture onto ice serves to quench the reaction and hydrolyze any remaining chlorosulfonic acid. The subsequent extraction with an organic solvent isolates the desired sulfonyl chloride from the aqueous layer.
Part 2: Synthesis of this compound
The second step is a nucleophilic substitution reaction where the nitrogen atom of cyclohexylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the sulfonamide bond.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve the crude 3-bromo-4-methoxybenzenesulfonyl chloride (2.80 g, 9.8 mmol) in dichloromethane (DCM, 30 mL).
-
Addition of Base: Add triethylamine (1.76 mL, 12.6 mmol) to the solution.[2]
-
Addition of Amine: Slowly add cyclohexylamine (1.43 mL, 12.6 mmol) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction to stir at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]
-
Work-up: Pour the reaction mixture into a 5% citric acid solution.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an ethyl acetate/hexane solvent system to yield this compound as a crystalline solid.[2]
Scientific Rationale
-
Choice of Base: Triethylamine is used to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This prevents the protonation of the cyclohexylamine, which would render it non-nucleophilic.[10]
-
Solvent Selection: Dichloromethane is a common solvent for this type of reaction as it is relatively inert and effectively dissolves both the sulfonyl chloride and the amine.
-
Purification: Recrystallization is an effective method for purifying solid organic compounds.[11] An ethyl acetate/hexane mixture provides a good solvent system for sulfonamides, as they are typically soluble in the more polar ethyl acetate at elevated temperatures and less soluble upon the addition of the non-polar hexane and cooling, allowing for the formation of pure crystals.[12][13][14]
Quantitative Data Summary
| Parameter | Value |
| Starting Material (Step 1) | 2-Bromoanisole |
| Amount | 1.87 g (10.0 mmol) |
| Reagent (Step 1) | Chlorosulfonic Acid |
| Amount | 2.0 mL (30.0 mmol) |
| Intermediate | 3-bromo-4-methoxybenzenesulfonyl chloride |
| Theoretical Yield | 2.86 g |
| Starting Material (Step 2) | 3-bromo-4-methoxybenzenesulfonyl chloride |
| Amount | 2.80 g (9.8 mmol) |
| Reagent (Step 2) | Cyclohexylamine |
| Amount | 1.43 mL (12.6 mmol) |
| Reagent (Step 2) | Triethylamine |
| Amount | 1.76 mL (12.6 mmol) |
| Final Product | This compound |
| Theoretical Yield | 3.42 g |
| Typical Overall Yield | 70-80% |
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Thin Layer Chromatography (TLC): To assess the purity of the final product and monitor the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.[9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the final product.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By understanding the rationale behind each step, from reagent selection to purification techniques, researchers can confidently reproduce this synthesis and adapt it for the preparation of other novel sulfonamide derivatives. The provided workflow and data serve as a valuable resource for scientists engaged in medicinal chemistry and drug development.
References
-
Chemistry LibreTexts. (2020, April 15). 4.4: Experiment 3 Notes. Retrieved from [Link]
-
Das, B., & Dewkar, G. (2014). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 4(5), 269-284. Retrieved from [Link]
-
Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. Journal of Organic Chemistry, 48(22), 4111–4113. Retrieved from [Link]
-
Gomez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(51), 18235-18239. Retrieved from [Link]
-
Bull, J. A., & Luisi, R. (2022). A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides. Organic Letters, 24(8), 1629–1634. Retrieved from [Link]
-
Atul Ltd. (2016, November 15). Chlorosulfonic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Retrieved from [Link]
-
Gomez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(51), 18235-18239. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY. Retrieved from [Link]
-
Feng, C., & Wu, Y. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32937-32951. Retrieved from [Link]
- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
-
Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]
- Google Patents. (n.d.). CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.
-
Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. Retrieved from [Link]
-
Lab Supplies. (n.d.). N-Cyclohexyl 4-bromo-3-methoxybenzamide, min 98%, 100 grams. Retrieved from [Link]
-
Khan, I. U., et al. (2011). 4-Bromo-N-cyclohexylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1153. Retrieved from [Link]
-
Wagh, A. S. (2015). New Route Of Synthesis Of M Bromoanisole. Indian Patent Application 1645/MUM/2014. Retrieved from [Link]
-
Xu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391. Retrieved from [Link]
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Procedure for nucleophilic substitution of 3-bromo-4-methoxybenzenesulfonyl chloride with cyclohexylamine
Application Note & Protocol
Topic: Synthesis of N-cyclohexyl-3-bromo-4-methoxybenzenesulfonamide via Nucleophilic Substitution
Audience: Researchers, scientists, and drug development professionals
Introduction: The Strategic Synthesis of a Versatile Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents, from antibacterial drugs to diuretics and anticancer agents.[1] The synthesis of N-substituted sulfonamides through the reaction of sulfonyl chlorides with primary or secondary amines is a fundamental and robust transformation in organic synthesis.[1][2] This document provides a comprehensive, in-depth guide to the synthesis of N-cyclohexyl-3-bromo-4-methoxybenzenesulfonamide, a molecule incorporating several key structural features relevant to drug discovery: a sulfonamide linker, a substituted aromatic ring, and a lipophilic cyclohexyl group.
This application note moves beyond a simple recitation of steps, delving into the mechanistic rationale and critical parameters that govern the reaction's success. By understanding the underlying principles of the nucleophilic substitution at the sulfonyl sulfur, researchers can better troubleshoot and adapt this protocol for the synthesis of analogous structures. The procedure detailed herein has been designed to be self-validating, incorporating in-process controls and post-synthesis characterization to ensure the identity and purity of the final product.
Reaction Scheme & Mechanism
The overall transformation involves the reaction of 3-bromo-4-methoxybenzenesulfonyl chloride with cyclohexylamine to form the desired N-cyclohexyl-3-bromo-4-methoxybenzenesulfonamide and hydrochloric acid. A base is used to neutralize the acid byproduct, driving the reaction to completion.
Overall Reaction:
Mechanistic Insights
The reaction proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur center of the sulfonyl chloride. The sulfur atom is rendered highly electron-deficient by the two strongly electron-withdrawing oxygen atoms and the electronegative chlorine atom.[1]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclohexylamine (the nucleophile) attacks the electrophilic sulfur atom of the 3-bromo-4-methoxybenzenesulfonyl chloride. This forms a transient, tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is a good leaving group.
-
Deprotonation: The resulting protonated sulfonamide is deprotonated by a base (in this protocol, sodium carbonate) to yield the neutral sulfonamide product and neutralize the generated HCl.[1]
The following diagram illustrates this mechanistic pathway.
Caption: A diagram illustrating the key steps in the nucleophilic substitution reaction.
Materials & Equipment
Reagents & Solvents
| Reagent/Solvent | Formula | M.W. | Purity | Supplier |
| 3-bromo-4-methoxybenzenesulfonyl chloride | C₇H₆BrClO₃S | 289.55 | ≥97% | e.g., Sigma-Aldrich |
| Cyclohexylamine | C₆H₁₃N | 99.17 | ≥99% | e.g., Alfa Aesar |
| Sodium Carbonate (Anhydrous) | Na₂CO₃ | 105.99 | ACS Grade | e.g., Fisher Scientific |
| Hydrochloric Acid (3M) | HCl | 36.46 | ACS Grade | e.g., VWR |
| Methanol | CH₃OH | 32.04 | HPLC Grade | e.g., Sigma-Aldrich |
| Deionized Water | H₂O | 18.02 | >18 MΩ·cm | In-house |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | e.g., Fisher Scientific |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | e.g., Fisher Scientific |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Dropping funnel
-
Ice bath
-
Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Büchner funnel and filtration flask
-
Rotary evaporator
-
Melting point apparatus
-
Analytical balance
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for a ~5 mmol scale synthesis. All operations involving the sulfonyl chloride should be performed in a well-ventilated chemical fume hood.[3]
Part 1: Reaction Setup
-
Prepare the Amine Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexylamine (0.64 g, 6.45 mmol, 1.1 eq) in 15 mL of deionized water. Stir the solution at room temperature.
-
Add the Sulfonyl Chloride: Carefully add 3-bromo-4-methoxybenzenesulfonyl chloride (1.70 g, 5.87 mmol, 1.0 eq) to the stirring amine solution. The sulfonyl chloride is a solid and may be added in portions.
-
Causality Note: The sulfonyl chloride is sensitive to moisture and can hydrolyze.[6] While the reaction medium is aqueous, the reaction with the amine is generally faster than hydrolysis under these basic conditions.
-
-
pH Control: Begin monitoring the pH of the reaction mixture. The reaction generates HCl, which will lower the pH. Maintain the pH between 8 and 9 by the dropwise addition of a 10% (w/v) aqueous sodium carbonate solution.[5]
-
Trustworthiness Check: Maintaining a basic pH is critical. It neutralizes the HCl byproduct, preventing the protonation of the cyclohexylamine nucleophile, which would render it unreactive. A pH of 8-9 ensures a sufficient concentration of the free amine is available for the reaction.
-
Part 2: Reaction Monitoring
-
Stirring and Duration: Allow the reaction to stir vigorously at room temperature for 6-8 hours.
-
TLC Analysis: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Mobile Phase: 30% Ethyl Acetate in Hexanes.
-
Procedure: Spot the starting sulfonyl chloride (dissolved in ethyl acetate), cyclohexylamine, and the reaction mixture on a TLC plate.
-
Visualization: View the plate under a UV lamp (254 nm). The disappearance of the sulfonyl chloride spot indicates the reaction is complete. The product, N-cyclohexyl-3-bromo-4-methoxybenzenesulfonamide, should appear as a new, less polar spot than the amine.
-
Part 3: Work-up and Product Isolation
-
Acidification: Once the reaction is complete (as determined by TLC), cool the flask in an ice bath. Slowly acidify the reaction mixture to a pH of ~3 by adding 3M HCl dropwise.[5]
-
Expert Insight: Acidification serves two purposes: it protonates any excess cyclohexylamine, making it water-soluble, and it ensures the sulfonamide product, which is insoluble in acidic water, precipitates completely.
-
-
Precipitation and Filtration: A white solid product should precipitate out of the solution. Continue stirring in the ice bath for 30 minutes to maximize precipitation.
-
Collection: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water (2 x 20 mL) to remove any water-soluble salts and impurities.
-
Drying: Dry the product either in a desiccator under vacuum or in a vacuum oven at a low temperature (40-50 °C) until a constant weight is achieved.
Part 4: Purification
-
Recrystallization: The crude, dried product can be further purified by recrystallization to remove any minor impurities.
-
Solvent System: Methanol or ethanol are suitable solvents for recrystallizing sulfonamides.[5][7]
-
Procedure: Dissolve the crude solid in a minimum amount of hot methanol. If any insoluble material remains, filter the hot solution. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry thoroughly under vacuum.
Experimental Workflow Diagram
Caption: A flowchart outlining the major steps of the synthesis protocol.
Characterization and Data
The identity and purity of the synthesized N-cyclohexyl-3-bromo-4-methoxybenzenesulfonamide should be confirmed using standard analytical techniques.
| Parameter | Expected Result | Method |
| Physical Appearance | White to off-white crystalline solid | Visual Inspection |
| Yield | Typically 80-90% | Gravimetric |
| Melting Point | To be determined experimentally | Melting Point Apparatus |
| TLC R_f | ~0.4 (30% EtOAc/Hexanes) | TLC |
| Purity | ≥95% | HPLC[6] |
| Identity Confirmation | Expected [M+H]⁺ at m/z 350.03/352.03 | Mass Spectrometry (ESI+)[6] |
Note: The expected mass reflects the two major isotopes of Bromine (⁷⁹Br and ⁸¹Br), which have nearly equal natural abundance, resulting in a characteristic M/M+2 isotopic pattern.
Safety & Handling Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a good option), and safety goggles or a face shield when handling reagents.[8]
-
Chemical Fume Hood: All manipulations of 3-bromo-4-methoxybenzenesulfonyl chloride and cyclohexylamine must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3][8]
-
Sulfonyl Chloride Hazard: Sulfonyl chlorides are corrosive and react with water, including moisture in the air, to release HCl gas.[2][9] They cause severe skin burns and eye damage. Handle in a dry environment and avoid contact with skin and eyes.[10]
-
Amine Hazard: Cyclohexylamine is corrosive and flammable. It can cause skin and eye burns and is harmful if inhaled or absorbed through the skin.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Hydrolyzed sulfonyl chloride. 2. Incorrect pH (too acidic). 3. Insufficient reaction time. | 1. Use fresh, properly stored sulfonyl chloride.[6] 2. Carefully monitor and maintain pH between 8-9 during the reaction. 3. Allow the reaction to run longer, continuing to monitor by TLC. |
| Oily Product Obtained | 1. Presence of impurities inhibiting crystallization. 2. Incomplete drying. | 1. Purify the crude oil using column chromatography before attempting recrystallization. 2. Ensure the product is thoroughly dried under vacuum. |
| Product Fails to Crystallize | 1. Impurities present. 2. Inappropriate recrystallization solvent. | 1. Re-purify the product using a different method (e.g., column chromatography). 2. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes).[6] |
References
- Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
-
Wikipedia. (n.d.). Hinsberg reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Microwave-assisted solvent- and catalyst-free synthesis of sulfonamides. RSC Advances. Retrieved from [Link]
- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
-
Chemistry LibreTexts. (2023, January 22). Amine Reactions. Retrieved from [Link]
-
PubMed. (2011, October 15). Investigation into adsorption mechanisms of sulfonamides onto porous adsorbents. Retrieved from [Link]
-
Fisher Scientific. (2024, February 12). SAFETY DATA SHEET. Retrieved from [Link]
-
Quora. (2023, April 10). What is the method of analysis of sulphonamides? Retrieved from [Link]
-
Academic.oup.com. (2020, February 18). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Cyclohexyl-4-methoxybenzenesulfonamide. PMC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. scilit.com [scilit.com]
- 5. N-Cyclohexyl-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 8. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.co.uk [fishersci.co.uk]
Application Note: Precision Functionalization of Brominated Sulfonamide Scaffolds
This Application Note is designed for medicinal chemists and process scientists seeking to functionalize bromine handles on sulfonamide scaffolds. It prioritizes robustness, scalability, and mechanistic understanding.
Introduction: The Sulfonamide "Linchpin"
In drug discovery, the sulfonamide group (
This guide focuses on functionalizing the bromine position of a pre-existing sulfonamide scaffold. We treat the bromo-sulfonamide not just as a substrate, but as a "linchpin" intermediate that allows for late-stage diversification via C-C and C-N bond formation.
Strategic Decision Matrix
Before selecting a protocol, the chemist must assess the substrate's electronic and steric environment.
Figure 1: Strategic decision tree for selecting the appropriate functionalization pathway based on sulfonamide substitution.
Strategic Considerations & Protecting Groups[1][2][3]
The "Catalyst Poison" Problem
Unprotected sulfonamides possess an acidic proton. Under the basic conditions of cross-coupling, deprotonation generates a sulfonamidate anion (
Recommendation:
-
For Suzuki Coupling: Unprotected substrates often work if 3.0+ equivalents of base are used (to keep the sulfonamide fully deprotonated and soluble) and water is present to facilitate boronate speciation.
-
For Buchwald-Hartwig: Protection is highly recommended . The strong bases (NaOtBu, LHMDS) required for amination are incompatible with the acidic N-H.
Preferred Protecting Groups:
-
2,4-Dimethoxybenzyl (DMB): Cleaved with TFA/DCM. Excellent for acid-stable products.
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Cleaved with TBAF. Ideal for base-sensitive work.
Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond)[4]
This protocol is optimized for coupling aryl/heteroaryl boronic acids to bromo-sulfonamides. It utilizes a bulky, electron-rich phosphine ligand to prevent catalyst deactivation.
Materials
-
Substrate: Bromo-benzenesulfonamide (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (Best for robustness) or XPhos Pd G4 (Best for sterically hindered substrates)
-
Base:
(3.0 equiv) or (for difficult substrates) -
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Methodology
-
Setup: Charge an oven-dried reaction vial with the bromo-sulfonamide (1.0 mmol), boronic acid (1.5 mmol), and base (3.0 mmol).
-
Inertion: Cap the vial and purge with Nitrogen/Argon for 5 minutes.
-
Solvent & Catalyst: Add degassed Dioxane (4 mL) and Water (1 mL). Crucial: Add the Pd catalyst (2-5 mol%) LAST to prevent oxidation.
-
Reaction: Heat to 80–90°C for 4–16 hours.
-
Note: If the sulfonamide is unprotected, the mixture may initially be heterogeneous. It should clarify as the reaction proceeds and the temperature rises.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with 1M HCl (to protonate the sulfonamide if unprotected) and Brine. Dry over
.[1]
Troubleshooting Table
| Observation | Root Cause | Solution |
| Low Conversion | Catalyst poisoning by sulfonamide N. | Switch to XPhos Pd G4 ; Increase base to 4 equiv. |
| Homocoupling | Oxidation of boronic acid. | Degas solvents more rigorously; Add boronic acid slowly. |
| Protodehalogenation | Hydride source in solvent/base. | Use anhydrous conditions; Switch solvent to Toluene/Water. |
Protocol 2: Buchwald-Hartwig Amination (C-N Bond)
Constructing C-N bonds on a sulfonamide scaffold is challenging due to the competing nucleophilicity of the sulfonamide nitrogen versus the exogenous amine. Protection is mandatory for primary sulfonamides.
Materials
-
Substrate: N-protected Bromo-sulfonamide (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G4 (Primary amines) or RuPhos Pd G4 (Secondary amines)
-
Base: NaOtBu (1.5 equiv) or LHMDS (for base-sensitive substrates)
-
Solvent: Anhydrous t-Amyl Alcohol or Toluene
Step-by-Step Methodology
-
Glovebox/Schlenk: In a nitrogen-filled glovebox, combine the Pd-precatalyst (2 mol%) and Base (1.5 equiv) in the reaction vial.
-
Substrate Addition: Add the protected bromo-sulfonamide (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Solvent: Add anhydrous t-Amyl alcohol (0.2 M concentration).
-
Activation: Seal the vial and heat to 60–80°C .
-
Expert Insight: t-Amyl alcohol is superior to toluene here because it solubilizes the polar catalytic intermediates better, preventing "black Pd" precipitation.
-
-
Monitoring: Monitor via LCMS. If the reaction stalls, add 1 mol% more catalyst.
Protocol 3: Metallaphotoredox C(sp3) Coupling
This is a cutting-edge method to attach alkyl groups (e.g., methyl, cyclopropyl) to the aromatic ring, escaping "flatland" drug design. It uses a dual catalytic cycle (Nickel + Iridium/Ruthenium).
Mechanism & Workflow
The reaction relies on the oxidative addition of Ni(0) to the aryl bromide, followed by interception of an alkyl radical generated by the photocatalyst.
Figure 2: Dual catalytic cycle merging Nickel cross-coupling with Photoredox radical generation.
Protocol Details
-
Catalyst 1: NiCl2·dtbbpy (5 mol%)
-
Catalyst 2: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%)
-
Reagents: Alkyl-trifluoroborate salt (1.5 equiv),
(3 equiv). -
Light Source: Blue LED (450 nm).
-
Procedure:
-
Combine all solids in a vial.
-
Add degassed DMF or DMSO.
-
Irradiate with Blue LED and a fan (to keep temp < 35°C) for 12-24 hours.
-
Note: Oxygen is detrimental. Degas thoroughly.
-
References
-
Suzuki-Miyaura Coupling of Sulfonamides
-
BenchChem Application Notes: "Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine."[2]
-
-
Buchwald-Hartwig Amination Scope
- Organic Chemistry Portal: "Buchwald-Hartwig Amin
-
[Link]
-
Metallaphotoredox Mechanism
-
Protecting Group Strategies
- Chem-Station: "Sulfonyl Protective Groups and their stability."
-
[Link]
Sources
Troubleshooting & Optimization
Removing unreacted cyclohexylamine from sulfonamide reaction mixtures
Topic: Removing Unreacted Cyclohexylamine (CHA)
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: User reports difficulty isolating pure sulfonamide due to persistent cyclohexylamine (CHA) contamination.
Introduction: The Chemo-Physical Challenge
Welcome to the technical support center. You are likely dealing with a reaction where a sulfonyl chloride was treated with cyclohexylamine (or similar aliphatic amine) to form a sulfonamide.
The Core Problem:
Cyclohexylamine is a strong base (
-
If you wash with strong base (NaOH): You deprotonate the sulfonamide, sending both product and impurity into the water.
-
If you wash with strong acid (HCl): You protonate the amine (good), but if your sulfonamide contains a basic heterocycle (e.g., pyridine), you might lose your product to the aqueous layer.
Select the module below that best fits your product's chemical profile.
Module 1: Liquid-Liquid Extraction (The Standard Protocol)
Best For: Neutral sulfonamides (no basic side groups like morpholine, pyridine, or imidazole).
The "Copper Complex" Method (Visual & Mild)
Why this works: Aliphatic amines form water-soluble, deep blue coordination complexes with Cu(II), while sulfonamides generally do not coordinate strongly under these conditions.
Protocol:
-
Dilute: Dilute your reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Prepare Reagent: Make a 10% w/v aqueous solution of Copper(II) Sulfate (
). -
Wash: Add the
solution to your separatory funnel (1:1 volume ratio with organic layer). -
Observe: Shake vigorously.
-
Indicator: The aqueous layer will turn Deep Blue/Purple if cyclohexylamine is present.
-
-
Repeat: Drain the aqueous layer.[1][2] Repeat the wash until the aqueous layer remains Pale Blue (color of the reagent itself), indicating no more amine is being extracted.
-
Final Polish: Wash once with brine, dry over
, and concentrate.
The "pH-Switch" Method (Rigorous)
Why this works: It exploits the
Protocol:
-
Dissolve: Ensure crude is fully dissolved in EtOAc (avoid Ether; amine salts can be soluble in Ether).
-
Acid Wash: Wash 2x with 1M HCl .[2][3]
-
Caution: Do not use concentrated HCl; it may hydrolyze the sulfonamide bond.
-
-
Water Wash: Wash 1x with distilled water.
-
Base Wash (Optional/Risky): Wash 1x with Saturated
.-
Critical Check: This removes acidic impurities.[2] However, if your sulfonamide is electron-deficient (
< 7), it may deprotonate. Test a small aliquot first.
-
-
Dry & Concentrate: Use
and rotovap.[3]
Module 2: Solid-Phase Scavenging (High-Value/Small Scale)
Best For: Late-stage drug candidates, parallel synthesis, or when avoiding aqueous workup (emulsion risks).
Strategy A: Ionic Capture (Strong Cation Exchange)
Reagent:SCX-2 (Silica-Propylsulfonic Acid) or MP-TsOH (Macroporous Polystyrene-Toluenesulfonic Acid) . Mechanism: Acid-Base reaction.[2][3][4] The resin acts as a solid acid, trapping the basic CHA.
Workflow:
-
Calculate: Use 3–5 equivalents of resin relative to the excess cyclohexylamine (not the starting amount).
-
Incubate: Add resin to the reaction mixture (DCM or MeOH compatible). Stir for 30–60 minutes.
-
Filter: Filter through a fritted cartridge.
-
Result: The CHA remains on the filter; the filtrate contains your pure sulfonamide.
Strategy B: Covalent Capture (Electrophilic Scavenger)
Reagent:PS-Isocyanate or PS-Benzaldehyde . Mechanism: The unreacted CHA attacks the isocyanate on the bead to form a urea, which is covalently bound to the polymer.
Workflow:
-
Add Resin: Add 2–3 equivalents of PS-Isocyanate relative to excess amine.
-
Stir: Requires longer time (2–16 hours) or gentle heating (40°C) to ensure complete reaction.
-
Filter: Remove resin.
-
Advantage: This method is non-acidic, making it ideal for acid-sensitive sulfonamides.
Module 3: Decision Logic & Visualization
Use the following logic gate to determine your purification strategy.
Caption: Decision tree for selecting the optimal CHA removal protocol based on product stability and functional groups.
Comparison of Methods
| Feature | 1M HCl Wash | CuSO4 Wash | Scavenger Resin (SCX) | Scavenger Resin (Isocyanate) |
| Mechanism | Protonation (Solubility) | Coordination Complex | Ionic Capture | Covalent Bond |
| Speed | Fast (< 20 mins) | Fast (< 20 mins) | Medium (30-60 mins) | Slow (2-16 hrs) |
| Cost | Very Low | Low | High | Very High |
| Visual Indicator | No | Yes (Blue) | No | No |
| Risk | Stripping basic products | Copper contamination | Resin cost | Incomplete reaction |
Frequently Asked Questions (Troubleshooting)
Q: I used 1M HCl, but my product disappeared from the organic layer. A: Your sulfonamide likely contains a basic nitrogen (e.g., a pyridine ring or tertiary amine side chain). You have protonated your product, sending it into the water with the CHA.
-
Fix: Basify the aqueous layer to pH ~9 using saturated
or dilute NaOH. Extract with DCM.[3] The CHA (still protonated at pH 9? No, CHA is 10.6, so at pH 9 it is partially free). -
Correction: You must carefully adjust pH. At pH 4-5 (Citrate buffer), CHA is protonated (
), but pyridine ( ~5.2) is largely neutral.[5] Extract at pH 4-5.
Q: The organic layer is cloudy/emulsified after the wash. A: Cyclohexylamine salts can act as surfactants.
-
Fix 1: Add solid NaCl to saturate the aqueous layer.
-
Fix 2: Filter the entire biphasic mixture through a pad of Celite.
-
Fix 3: Add a small amount of Methanol (demulsifier) to the mixture.
Q: Can I just evaporate the Cyclohexylamine?
A: Unlikely. The boiling point of CHA is 134°C. While it is volatile, it often "oils out" or co-evaporates poorly with lower boiling solvents. Furthermore, it forms carbamates with atmospheric
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).
-
Biotage. (2019).[1] Strategies for Scavenging Amines in Organic Synthesis. Biotage Technical Notes.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Section: Sulfonamides).[3][5][6]
-
University of Rochester. (n.d.). Workup for Removing Amines (The Copper Sulfate Method). Department of Chemistry Protocols.
Sources
- 1. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Hydrolysis of 3-Bromo-4-methoxybenzenesulfonyl Chloride
Welcome to the technical support center for the hydrolysis of 3-bromo-4-methoxybenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and ensure the successful synthesis of 3-bromo-4-methoxybenzenesulfonic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the hydrolysis of 3-bromo-4-methoxybenzenesulfonyl chloride, offering potential causes and actionable solutions.
Issue 1: Low or No Conversion to 3-Bromo-4-methoxybenzenesulfonic Acid
Question: I've set up my hydrolysis reaction, but analysis (TLC, LC-MS) shows a low yield of the desired sulfonic acid, with a significant amount of starting material remaining. What could be the cause?
Answer:
This is a common issue that can often be traced back to several key factors related to reaction conditions and reagent quality.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Insufficient Water | Hydrolysis, by definition, is a reaction with water. If the amount of water is stoichiometric or less, the reaction will be incomplete. | Ensure a sufficient excess of water is used. Depending on the scale, using water as the solvent or a co-solvent system (e.g., with dioxane or acetone) is advisable to ensure the sulfonyl chloride is the limiting reagent. |
| Low Reaction Temperature | The hydrolysis of aryl sulfonyl chlorides can be slow at room temperature.[1] Insufficient thermal energy may lead to a sluggish reaction rate. | Gently heat the reaction mixture. A temperature of 50-80 °C is often a good starting point. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature. |
| Poor Solubility of the Sulfonyl Chloride | 3-Bromo-4-methoxybenzenesulfonyl chloride has low solubility in water.[2] If the starting material is not adequately dispersed, the reaction can only occur at the solid-liquid interface, leading to slow and incomplete conversion. | Vigorous stirring is essential to maximize the surface area of the sulfonyl chloride exposed to water. The use of a co-solvent such as acetone or dioxane can also improve solubility and reaction rate. |
| Inert Nature of the Sulfonyl Chloride | Aryl sulfonyl chlorides are generally less reactive towards hydrolysis than their alkyl counterparts. The electron-donating methoxy group can slightly decrease the electrophilicity of the sulfur atom. | Consider the use of a base to accelerate the hydrolysis. The hydroxide ion is a much stronger nucleophile than water. A dilute solution of sodium hydroxide or potassium hydroxide can significantly increase the reaction rate.[3] However, be mindful of potential side reactions with other functional groups if applicable. |
Issue 2: Formation of Unidentified Side Products
Question: My reaction mixture shows the formation of unexpected spots on TLC or peaks in my LC-MS analysis. What are the likely side products and how can I avoid them?
Answer:
The formation of byproducts often points to issues with the starting material's purity or decomposition under the reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Starting Material Impurities | The commercial 3-bromo-4-methoxybenzenesulfonyl chloride may contain impurities from its synthesis, such as the starting material 2-bromoanisole or isomers.[4][5] | Characterize the starting material by NMR or another suitable analytical technique before use.[6] If significant impurities are present, purification by recrystallization may be necessary. |
| Desulfonation | Under harsh conditions (e.g., high temperatures, prolonged reaction times), the sulfonyl chloride group can be cleaved from the aromatic ring, leading to the formation of 2-bromoanisole. | Optimize the reaction conditions by using the lowest effective temperature and monitoring the reaction to avoid unnecessarily long reaction times. |
| Reaction with Co-solvent | If a reactive co-solvent (e.g., an alcohol) is used, it can compete with water as a nucleophile, leading to the formation of the corresponding sulfonate ester. | Use a non-reactive, water-miscible co-solvent like acetone or dioxane. If an alcohol must be used, be aware of this potential side reaction. |
Issue 3: Difficulties in Product Isolation and Purification
Question: After the reaction, I'm struggling to isolate a pure sample of 3-bromo-4-methoxybenzenesulfonic acid. What are the best practices for workup and purification?
Answer:
The high polarity and water solubility of sulfonic acids can make their isolation challenging.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Product Remains in the Aqueous Phase | 3-Bromo-4-methoxybenzenesulfonic acid is highly polar and will preferentially partition into the aqueous layer during a standard liquid-liquid extraction with a non-polar organic solvent. | Avoid extraction with non-polar solvents. After the reaction is complete, remove any unreacted starting material by filtration or extraction with a non-polar solvent like dichloromethane or ether. The aqueous solution containing the sulfonic acid can then be carefully evaporated to dryness. |
| Contamination with Inorganic Salts | If a base (e.g., NaOH) was used for hydrolysis, the final product will be the sodium salt of the sulfonic acid, and the solution will contain any excess base. | After hydrolysis, carefully neutralize the excess base with an acid (e.g., HCl). The resulting inorganic salt (e.g., NaCl) can often be removed by filtration if it precipitates upon cooling or by recrystallization of the sulfonic acid from a suitable solvent system. |
| Product is an Oil or Difficult to Crystallize | Sulfonic acids can be hygroscopic and may be difficult to crystallize, often forming oils. | Try to remove all water by azeotropic distillation with toluene or by drying under high vacuum. If the free acid is difficult to handle, consider converting it to a more crystalline salt (e.g., with an amine like aniline or p-toluidine) for easier purification by recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism for the hydrolysis of 3-bromo-4-methoxybenzenesulfonyl chloride?
A1: The hydrolysis of aryl sulfonyl chlorides generally proceeds through a nucleophilic substitution mechanism at the sulfur atom.[3] In neutral water, the water molecule acts as the nucleophile. Under basic conditions, the more nucleophilic hydroxide ion attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion.
Q2: How can I monitor the progress of the hydrolysis reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the non-polar starting material from the highly polar sulfonic acid product, which will remain at the baseline. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative monitoring.[7]
Q3: Is it necessary to use an inert atmosphere for this reaction?
A3: While sulfonyl chlorides can be sensitive to atmospheric moisture over long-term storage, for a hydrolysis reaction where water is intentionally added, an inert atmosphere is generally not necessary.[8]
Q4: What are the safety precautions I should take when working with 3-bromo-4-methoxybenzenesulfonyl chloride?
A4: 3-Bromo-4-methoxybenzenesulfonyl chloride is a corrosive solid and a lachrymator.[9] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact with water, it can release toxic hydrogen chloride gas.[9]
Experimental Protocol: Hydrolysis of 3-Bromo-4-methoxybenzenesulfonyl Chloride
This protocol provides a general procedure for the hydrolysis of 3-bromo-4-methoxybenzenesulfonyl chloride.
Materials:
-
3-bromo-4-methoxybenzenesulfonyl chloride
-
Deionized water
-
Acetone (optional, as a co-solvent)
-
Sodium hydroxide (optional, for base-catalyzed hydrolysis)
-
Hydrochloric acid (for neutralization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
TLC plates and developing chamber
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add 3-bromo-4-methoxybenzenesulfonyl chloride (1.0 eq).
-
Add deionized water (10-20 volumes). If solubility is an issue, a mixture of water and acetone (e.g., 1:1) can be used.
-
Stir the mixture vigorously and heat to 50-80 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Optional (for base-catalyzed hydrolysis): Instead of heating, add a 1M solution of sodium hydroxide dropwise at room temperature until the reaction is complete as monitored by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If unreacted starting material is present, extract the mixture with dichloromethane or ether to remove it.
-
If a base was used, neutralize the solution with hydrochloric acid to a pH of ~7.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 3-bromo-4-methoxybenzenesulfonic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water-ethanol).
Troubleshooting Workflow
Caption: Troubleshooting workflow for the hydrolysis of 3-bromo-4-methoxybenzenesulfonyl chloride.
References
- Benchchem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
- ChemicalBook. (n.d.). 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE | 23094-96-4.
- ChemRxiv. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- ResearchGate. (2026, January 22). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- Organic Process Research & Development, 13(5), 875-879. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. American Chemical Society.
- Benchchem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
- Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- ChemicalBook. (n.d.). 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis.
- Canadian Science Publishing. (n.d.). Solvolysis of a Series of Benzenesulfonyl Chlorides.
- Shimadzu. (n.d.). GC-MS Analysis.
- Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. RSC Publishing.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE | 23094-96-4 [chemicalbook.com]
- 5. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 9. fishersci.com [fishersci.com]
Purification strategies for brominated sulfonamides using column chromatography
Welcome to the Advanced Chromatography Support Center. Specialized Support for Halogenated Small Molecules
Topic: Purification Strategies for Brominated Sulfonamides Ticket ID: #BR-SULF-001 Assigned Specialist: Senior Application Scientist
Mission Statement
Purifying brominated sulfonamides presents a unique intersection of challenges: the amphoteric nature of the sulfonamide moiety (
Module 1: Method Development & Stationary Phase Selection
Q: My brominated sulfonamide is co-eluting with a non-brominated impurity on C18. What should I change?
A: While C18 is the workhorse for sulfonamides, it relies primarily on hydrophobic subtraction. Brominated compounds possess a unique electron-dense "hole" and polarizability that C18 cannot fully exploit.
Recommendation: Switch to a Phenyl-Hexyl or Biphenyl stationary phase.
-
The Mechanism: Bromine is an electron-withdrawing group (EWG) that creates an electron-deficient region on the aromatic ring, while also being capable of halogen bonding. Phenyl phases engage in
interactions with the sulfonamide ring. The bromine substituent alters the -electron density, creating a distinct selectivity difference compared to non-brominated impurities that C18 often misses. -
Alternative: If you must use C18, use Methanol instead of Acetonitrile. Methanol is a protic solvent that can interact with the sulfonamide protons, often altering selectivity enough to resolve halogentated isomers.
Q: How do I prevent the "ghost peaks" and baseline drift common with these compounds?
A: This is often due to the ionization of the sulfonamide nitrogen (
The "Acid Lock" Strategy: You must suppress the ionization of the sulfonamide to keep it in its neutral, hydrophobic form.
-
Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA for sharper peaks, though TFA suppresses MS signal).
-
Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.
-
Why: Maintaining pH
2.5–3.0 ensures the sulfonamide ( ) remains protonated and neutral. If the pH rises > 4, the nitrogen begins to deprotonate ( ), leading to ionic interaction with cationic sites on the silica, causing severe tailing and irreversible adsorption.
Module 2: Visualizing the Workflow
The following logic flow helps you select the correct purification mode based on your compound's solubility and impurity profile.
Caption: Decision matrix for selecting stationary phases and mobile phase modifiers based on solubility and isomeric complexity.
Module 3: Troubleshooting & FAQs
Q: My peak shape is fronting (shark-fin shape). Is my column dead? A: Likely not. Fronting in brominated sulfonamides is usually a solubility issue, not a column issue.
-
The Cause: Bromination significantly increases lipophilicity (
). If you dissolve your sample in 100% DMSO or DMF and inject it into a high-aqueous starting gradient (e.g., 5% ACN), the compound precipitates at the head of the column. -
The Fix: "Sandwich Injection" technique.
-
Draw 100
L Mobile Phase A (Water/Acid). -
Draw Sample.
-
Draw 100
L Mobile Phase A.
-
Better yet: Dilute sample with 50% Mobile Phase A before injection to ensure compatibility.
-
Q: I see degradation products appearing during the run. A: Brominated compounds are susceptible to photolytic debromination (homolytic cleavage of the C-Br bond).
-
Diagnosis: If the impurity peak grows the longer the sample sits on the autosampler.
-
The Fix:
-
Use amber glass vials.
-
Wrap the column in aluminum foil if using a transparent housing (common in Flash).
-
Keep the autosampler temperature at 4°C.
-
Q: I have severe tailing despite using acid. A: You may be overloading the silanols.
-
The Fix: Add "Sacrificial Bases" if running Normal Phase (Flash). If you are running DCM/MeOH gradients, the silica is extremely acidic. Add 1% Triethylamine (TEA) to the mobile phase. The TEA saturates the silanol sites, preventing the sulfonamide from sticking. Note: Do not use TEA in LC-MS if you can avoid it; it suppresses signal persistently.
Module 4: Comparison of Modifiers
Quantitative comparison of mobile phase additives for Brominated Sulfonamides.
| Modifier | Mode | pH Range | Pros | Cons |
| Formic Acid (0.1%) | RP-HPLC | 2.5 – 2.7 | Excellent for LC-MS; Volatile; Good pH control. | Moderate peak sharpening. |
| Trifluoroacetic Acid (TFA) | RP-HPLC | 1.8 – 2.0 | Best peak shape (ion pairing agent); Resolves isomers well. | Suppresses MS signal significantly (up to 90%). |
| Ammonium Acetate (10mM) | RP-HPLC | 4.5 – 5.0 | Good buffer capacity; MS compatible. | pH is too close to sulfonamide |
| Triethylamine (TEA) | Normal Phase | > 10 | Eliminates tailing on bare silica. | Hard to remove; Creates high background in UV/MS. |
Module 5: Validated Protocol (Reverse Phase)
Objective: Purification of a mono-brominated sulfonamide from di-brominated byproducts.
-
System Preparation:
-
Flush system with Isopropanol (removes residual buffers).
-
Install Phenyl-Hexyl Column (e.g., 150 x 4.6 mm, 5
m).
-
-
Mobile Phase Preparation:
-
A: HPLC Grade Water + 0.1% Formic Acid (degassed).
-
B: Methanol (LC-MS grade) + 0.1% Formic Acid.
-
Note: Methanol is preferred over ACN here to enhance
selectivity.
-
-
Equilibration:
-
Flow: 1.0 mL/min.[1]
-
Run 95% A / 5% B for 10 column volumes.
-
-
Gradient Method:
-
0-2 min: Hold 5% B (Load).
-
2-20 min: Linear ramp 5%
95% B. -
20-25 min: Hold 95% B (Wash lipophilic Br-dimers).
-
25-30 min: Re-equilibrate 5% B.
-
-
Detection:
-
Monitor 254 nm (aromatic) and 280 nm.
-
MS Trigger: Scan for
and (look for 1:1 ratio indicating one Br atom).
-
References
-
Waters Corporation. (2025). HPLC Troubleshooting Guide: Peak Tailing and Fronting. Retrieved from [Link]
-
Teledyne ISCO. (2024). Flash Chromatography Guide: Purifying Polar Compounds. Retrieved from [Link]
-
Phenomenex. (2023). Selectivity in Reversed Phase Chromatography: Phenyl-Hexyl vs. C18. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Sulfanilamide (pKa data). Retrieved from [Link]
Sources
Technical Support Center: Crystallization of 3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide
Welcome to the technical support center for 3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the crystallization of this molecule. As a substituted benzenesulfonamide, its solid-state behavior is governed by strong intermolecular forces and a predisposition towards polymorphism, making crystallization a critical, non-trivial step in its purification and characterization.
This document provides field-proven insights and troubleshooting strategies in a practical question-and-answer format, grounded in established crystallographic principles and the collective experience with analogous sulfonamide structures.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular features of this compound that influence its crystallization?
The crystallization behavior of this compound is dominated by the N-substituted benzenesulfonamide core. Key features include:
-
Strong Hydrogen Bonding: The sulfonamide group contains a hydrogen bond donor (N-H) and two strong acceptors (S=O oxygens). These groups are heavily involved in forming robust intermolecular interactions, such as chains or dimers, which are the primary driving forces for crystal packing.[1][2]
-
Molecular Rigidity and Flexibility: The benzene ring provides a rigid scaffold, while the N-cyclohexyl group has conformational flexibility. The interplay between these elements can lead to different packing arrangements in the crystal lattice.
-
Potential for Polymorphism: Sulfonamides are a class of compounds well-known for exhibiting polymorphism—the ability to exist in multiple crystal forms.[1][3][4] These different forms (polymorphs) can arise from variations in molecular conformation or hydrogen bonding patterns and may possess different physical properties like solubility and stability.[2][5]
Q2: Why is solvent selection so critical for this compound?
Solvent choice is arguably the most critical parameter in crystallization. An ideal solvent for recrystallization should dissolve the compound completely when hot but poorly when cold.[6][7] For this compound, the solvent system directly influences:
-
Supersaturation Rate: Controls the driving force for crystallization. A well-chosen solvent allows for a slow and controlled approach to supersaturation upon cooling, which is essential for growing large, high-quality crystals.
-
Polymorphic Outcome: The polarity and hydrogen-bonding capability of the solvent can stabilize different molecular conformations or intermolecular interactions, leading to the formation of different polymorphs.[2]
-
Impurity Rejection: The solvent determines the solubility of both the desired compound and any impurities. A good solvent will keep impurities dissolved in the mother liquor while the target compound crystallizes.[6]
Q3: What is "oiling out" and why might it happen with this molecule?
"Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid oil rather than a solid crystal.[8] This is a common problem for compounds with:
-
Low Melting Points: If the boiling point of the solvent is too high, the solution may become supersaturated at a temperature above the compound's melting point.[9][10]
-
High Concentrations of Impurities: Impurities can depress the melting point of the solute, increasing the likelihood of oiling out.[11]
-
Rapid Cooling: Cooling the solution too quickly can lead to a state of high supersaturation where the kinetic barrier to oil formation is lower than that for crystal nucleation.[11]
Given the flexible cyclohexyl group and potential for impurities from synthesis, this compound may be susceptible to oiling out if crystallization conditions are not carefully controlled.
Q4: How significantly can impurities impact my crystallization results?
Impurities can have a profound and often unpredictable effect on crystallization.[12] Even at low levels, they can:
-
Inhibit or Prevent Nucleation: By adsorbing to the surface of small crystal nuclei, impurities can prevent them from growing.
-
Alter Crystal Habit (Shape): Impurities can selectively adsorb to specific crystal faces, slowing their growth and changing the overall shape of the crystal.[12]
-
Induce a Different Polymorphic Form: Structurally related impurities have been shown to direct the crystallization towards a metastable polymorph instead of the stable form.[13][14]
-
Reduce Purity: Impurities can become incorporated into the crystal lattice or adhere to the crystal surface, reducing the final product's purity.[13]
Troubleshooting Guide: Experimental Issues & Solutions
Problem: No crystals form, even after the solution has cooled completely.
This indicates that the solution is not sufficiently supersaturated, or that the kinetic barrier to nucleation has not been overcome.
-
Root Cause Analysis:
-
Solution is too dilute: Too much solvent was used initially.
-
High nucleation barrier: The molecules have not yet organized into a stable crystal nucleus.
-
Compound is extremely soluble: The chosen solvent is too effective, even at low temperatures.
-
-
Solutions & Methodologies:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic scratches provide high-energy sites that can act as templates for nucleation.[10][15]
-
Add a Seed Crystal: If available, add a single, tiny crystal of the pure compound to the solution. This bypasses the initial nucleation step by providing a pre-formed template for crystal growth.[15]
-
Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent (e.g., 20-30%), thereby increasing the solute concentration. Allow it to cool slowly again.[10]
-
Utilize an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (an anti-solvent in which the compound is insoluble, but which is miscible with the good solvent) until the solution becomes faintly cloudy (turbid). Add a drop or two of the good solvent to redissolve the precipitate and then allow the system to stand undisturbed. This technique, also known as anti-solvent crystallization, is a powerful way to induce crystallization.[16][17]
-
Problem: My compound is "oiling out" instead of forming crystals.
This is a classic sign of uncontrolled or overly rapid phase separation.
-
Root Cause Analysis:
-
Cooling is too rapid: The system is "crash-cooling," leading to rapid desolvation.
-
Solvent boiling point is too high: The solution is becoming supersaturated above the compound's melting point (or the melting point of a solute-solvent eutectic).[9]
-
High impurity load: Impurities are depressing the melting point.[11]
-
-
Solutions & Methodologies:
-
Slow Down the Cooling Rate: Do not place the flask directly in an ice bath. Allow it to cool to room temperature on the benchtop first, insulated if necessary, to slow heat transfer. Slow, controlled cooling is crucial for orderly crystal growth.[11]
-
Re-dissolve and Dilute: If an oil has formed, reheat the solution until it is homogeneous again. Add a small amount of additional hot solvent (10-20% more) to reduce the saturation level, and then attempt the slow cooling process again.[11]
-
Change Solvents: Select a solvent with a lower boiling point.[9] If the compound is nonpolar, a solvent like heptane or a mixture of ethyl acetate/heptane may be effective.
-
Purify Pre-Crystallization: If impurities are suspected, consider purifying the crude material by another method, such as column chromatography, before attempting crystallization.[11]
-
Problem: The crystal yield is very low.
A low yield suggests that a significant amount of the compound remains dissolved in the mother liquor.
-
Root Cause Analysis:
-
Too much solvent used: The minimum amount of hot solvent required for dissolution was exceeded.[11]
-
Insufficient cooling: The final temperature is not low enough to maximize precipitation.
-
Premature filtration: The crystals were filtered from the solution before crystallization was complete.
-
-
Solutions & Methodologies:
-
Maximize Precipitation Time & Temperature: Once the solution has cooled to room temperature, place it in an ice-water bath for at least 30-60 minutes to ensure maximum recovery.[11]
-
Concentrate the Mother Liquor: After filtering the first crop of crystals, transfer the filtrate to a new flask and evaporate a portion of the solvent. Cooling this concentrated solution may yield a second crop of crystals. Note that this second crop may be less pure than the first.
-
Optimize the Solvent System: Re-evaluate your solvent choice. The ideal solvent has a steep solubility curve—high solubility at high temperatures and very low solubility at low temperatures.
-
Problem: My results are inconsistent from batch to batch (different crystal shapes, varying melting points).
This is a strong indicator of polymorphism. The sulfonamide functionality is known to form different hydrogen bonding networks, leading to different crystal packing arrangements (polymorphs).[2][4]
-
Root Cause Analysis:
-
Slight variations in crystallization conditions: Minor changes in cooling rate, solvent composition, or agitation can lead to the nucleation of different polymorphs.[18]
-
Presence of impurities: Certain impurities can act as templates or inhibitors for specific polymorphic forms.[13]
-
Solvent-Mediated Transformation: A less stable (metastable) form may crystallize first and then transform into a more stable form over time while in contact with the solvent.
-
-
Solutions & Methodologies:
-
Standardize the Crystallization Protocol: Tightly control all parameters: solvent volume, heating temperature, cooling rate, and stirring. Document every step precisely.
-
Perform Polymorph Screening: Systematically crystallize the compound from a wide range of solvents with different polarities and hydrogen bonding capabilities (e.g., alcohols, ketones, esters, hydrocarbons).[2] Analyze the resulting solids by techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy to identify different forms.
-
Use Seeding: Once a desired polymorph has been isolated and characterized, use it to seed subsequent crystallizations. Seeding with the desired form will direct the crystallization outcome, ensuring consistency.
-
Experimental Protocols & Workflows
Protocol 1: Systematic Solvent Screening
This protocol is designed to efficiently identify a suitable solvent or binary solvent system for crystallization.
-
Preparation: Place ~20-30 mg of your crude this compound into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different candidate solvent (see table below) dropwise, starting with 0.5 mL. Agitate the tube. If the solid dissolves completely at room temperature, that solvent is unsuitable for single-solvent recrystallization but may be useful as the "good" solvent in a binary system.
-
Heating: For solvents that did not dissolve the solid at room temperature, heat the test tube gently in a sand or water bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Cooling: Remove the tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for 15-20 minutes.
-
Observation: A suitable solvent is one that dissolves the compound when hot but produces a good yield of crystalline solid upon cooling. Note the quality and quantity of the crystals. An ideal outcome is a slow formation of well-defined crystals, not a rapid precipitation of amorphous powder.
Visualization: Troubleshooting Workflow
The following diagram outlines the decision-making process for troubleshooting common crystallization problems.
Caption: A workflow for troubleshooting common crystallization outcomes.
Data Presentation: Common Crystallization Solvents
The selection of a solvent is a critical step.[9] The following table provides a starting point for solvent screening. Given the structure of the target molecule (moderate polarity), solvents in the mid-polarity range are often a good starting point.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant, ε) | Notes |
| Non-Polar | |||
| Heptane/Hexane | 98 / 69 | 1.9 / 2.0 | Good as an anti-solvent or for non-polar compounds. |
| Toluene | 111 | 2.4 | High boiling point can sometimes lead to oiling out.[9] |
| Medium Polarity | |||
| Diethyl Ether | 35 | 4.3 | Very volatile; good for slow evaporation but poses fire risk. |
| Ethyl Acetate (EtOAc) | 77 | 6.0 | Excellent general-purpose solvent. Often used with heptane. |
| Tetrahydrofuran (THF) | 66 | 7.5 | Good solvent, but can form peroxides. |
| Dichloromethane (DCM) | 40 | 9.1 | Volatile. Good for dissolving many organics. |
| Polar Aprotic | |||
| Acetone | 56 | 21 | Good solvent, highly volatile. Often used with water or hexane. |
| Acetonitrile (MeCN) | 82 | 38 | Good for moderately polar compounds. |
| Polar Protic | |||
| 2-Propanol (IPA) | 82 | 18 | Less polar than EtOH or MeOH. |
| Ethanol (EtOH) | 78 | 24 | Excellent, versatile solvent. Often used with water.[19] |
| Methanol (MeOH) | 65 | 33 | Dissolves more polar compounds than ethanol. |
| Water | 100 | 80 | Suitable for compounds with H-bond donors/acceptors.[19] |
Data compiled from various sources, including Chemistry LibreTexts and the University of York.[6][9]
References
- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Vertex AI Search.
- Crystal Structure Analysis of Substituted Benzenesulfonamides: A Technical Guide. Benchchem.
- Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. (2018). PubMed.
- Polymorphism in Secondary Benzene Sulfonamides. (2010). Crystal Growth & Design.
- Polymorphism of Aromatic Sulfonamides with Fluorine Groups. (2012). Crystal Growth & Design.
- Effects of impurities on crystal growth processes. ScholarBank@NUS.
- The dual function of impurity in protein crystalliz
- The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923. Vertex AI Search.
- Effects of Impurities on CaSO4 Crystallization in the Ca(H2PO4)2–H2SO4–H3PO4–H2O System. PMC.
- Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
- 3.3C: Determining Which Solvent to Use. (2022). Chemistry LibreTexts.
- Solvent Choice. University of York Chemistry Teaching Labs.
- Polymorphism Steered Thermochromism in a Sulfonamide. (2024).
- Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investig
- (PDF) Polymorphism in Sulfonamides. (2025).
- Solvent Selection for Crystalliz
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
- Prediction of solvents suitable for crystallization of small organic molecules. (2005). PubMed.
- Crystalliz
- Guide for crystalliz
- The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. (2025). IUCr Journals.
- Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. (2023). Taylor & Francis.
- 3.
- Growing Quality Crystals. MIT Department of Chemistry.
- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Vertex AI Search.
- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). Vertex AI Search.
- troubleshooting pseudotropine crystalliz
- Troubleshooting Guide for 1-Monopalmitin Crystalliz
- 4-Bromo-N-cyclohexylbenzenesulfonamide. PubMed Central.
-
CrystEngComm. IRIS .
- Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classific
- Crystallization of Four Troglitazone Isomers: Selectivity and Structural Consider
- Crystallization Service. IMSERC - Northwestern University.
Sources
- 1. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 7. scribd.com [scribd.com]
- 8. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. community.wvu.edu [community.wvu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. DSpace [scholarbank.nus.edu.sg]
- 13. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol [mdpi.com]
- 14. The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923 [jstage.jst.go.jp]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 17. mdpi.com [mdpi.com]
- 18. re.public.polimi.it [re.public.polimi.it]
- 19. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Minimizing Byproduct Formation in Benzenesulfonamide Amidation Reactions
From the desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. The synthesis of benzenesulfonamides is a cornerstone reaction in medicinal chemistry and materials science. While the reaction of a benzenesulfonyl chloride with an amine appears straightforward, it is often plagued by byproduct formation that can complicate purification and significantly reduce yields.
This guide is structured to provide not just solutions, but a deep, mechanistic understanding of why these side reactions occur and how to control them. By understanding the causality behind each experimental choice, you can develop robust, self-validating protocols tailored to your specific substrates.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of benzenesulfonamide formation?
The synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine proceeds via a nucleophilic substitution-like mechanism at the electrophilic sulfur atom.[1] The amine's lone pair of electrons attacks the sulfur atom, leading to the displacement of the chloride ion. A base is required to neutralize the HCl generated, driving the reaction to completion.[2]
Caption: Simplified reaction pathway for sulfonamide formation.
Q2: I'm preparing to run a sulfonylation. What are the most critical parameters to control from the outset to prevent side reactions?
Proactive control is always superior to reactive troubleshooting. The three most critical parameters to define before starting your experiment are:
-
Stoichiometry: The molar ratio of your amine to the sulfonyl chloride is paramount. For primary amines, deviating from a 1:1 ratio is a primary cause of di-sulfonylation.[3]
-
Temperature: Most side reactions, particularly the second sulfonylation of a primary amine, are accelerated by heat.[3] Starting the reaction at 0 °C is a standard and highly effective practice.[1][2]
-
Reagent Purity and Dryness: Benzenesulfonyl chlorides are moisture-sensitive.[2] Any water present in your amine, solvent, or base will lead to hydrolysis, forming the corresponding sulfonic acid and reducing your potential yield.[1] Always use anhydrous solvents and reagents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Troubleshooting Guide: Common Byproduct Issues
Problem 1: I'm observing a second, less polar spot on my TLC, and the yield of my desired mono-sulfonamide is low.
Root Cause Analysis: This is the classic signature of di-sulfonylation , a common side reaction when using primary amines.[3] After the initial formation of the mono-sulfonamide, the remaining N-H proton becomes acidic. In the presence of the base, this proton can be removed, creating a nucleophilic sulfonamide anion. This anion then attacks a second molecule of benzenesulfonyl chloride, yielding the undesired di-sulfonylated byproduct (R-N(SO₂Ph)₂).[3]
Caption: General experimental workflow for sulfonamide synthesis.
Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq) and triethylamine (1.2-2.0 eq) in anhydrous dichloromethane (DCM). [1]2. Cooling: Cool the stirred solution to 0 °C using an ice bath. [1]3. Addition of Sulfonyl Chloride: In a separate flask, dissolve benzenesulfonyl chloride (1.0-1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine solution over 15-30 minutes using a dropping funnel. [2]4. Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 2-24 hours. Monitor the consumption of the limiting reagent by Thin Layer Chromatography (TLC) or HPLC. [3]5. Workup: Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl. [3]Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM). [3][4]6. Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. [1]Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel. [1][4]
Protocol 2: Recommended Purification Strategies
Purification can be challenging due to the polarity of sulfonamides and potential byproducts. A systematic approach is often required. [1]
| Technique | Application & Best Practices |
|---|---|
| Liquid-Liquid Extraction | An essential first step. Wash the organic layer sequentially with: 1) dilute acid (e.g., 1N HCl) to remove excess amine/base, 2) saturated NaHCO₃ to remove benzenesulfonic acid, and 3) brine to remove residual water. [5][4] |
| Recrystallization | Highly effective for crystalline solid products. The choice of solvent is critical. Common systems include ethanol/water, ethyl acetate/heptane, or isopropanol. [4]A slow cooling process is key to obtaining high-purity crystals. |
| Column Chromatography | The standard method for non-crystalline or closely-related mixtures. Silica gel is the most common stationary phase. The eluent system must be optimized; a gradient of ethyl acetate in hexanes or DCM/methanol is a common starting point. [1][6] |
| Activated Charcoal | If your product is colored, adding a small amount of activated charcoal during recrystallization can help remove colored impurities. [4]Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. |
References
-
Wikipedia. Benzenesulfonyl chloride. Available from: [Link]
-
ResearchGate. Sulfonamide bond cleavage in benzenesulfonamides and rearrangement of the resulting p-aminophenylsulfonyl cations: Application to a 2- pyrimidinyloxybenzylaminobenzenesulfonamide herbicide. Available from: [Link]
-
Scilit. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Available from: [Link]
-
National Institutes of Health. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available from: [Link]
-
Organic Chemistry Portal. Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Available from: [Link]
-
Royal Society of Chemistry. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Available from: [Link]
-
PubChem. Benzenesulfonyl chloride. Available from: [Link]
-
Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available from: [Link]
-
Canadian Science Publishing. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Available from: [Link]
-
Chemistry LibreTexts. The Hinsberg Test: Reaction with benzenesulfonyl chloride. Available from: [Link]
-
BYJU'S. Hinsberg Reagent And Test. Available from: [Link]
-
Royal Society of Chemistry. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Available from: [Link]
-
ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available from: [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Available from: [Link]
-
ACS Publications. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Available from: [Link]
-
Royal Society of Chemistry. The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [CpIr(biimH2)(H2O)][OTf]2*. Available from: [Link]
-
Royal Society of Chemistry. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Available from: [Link]
-
Wiley Online Library. Copper-Catalyzed N-Alkylation of Sulfonamides with Benzylic Alcohols: Catalysis and Mechanistic Studies. Available from: [Link]
-
Chemistry LibreTexts. 23.9: Amines as Nucleophiles. Available from: [Link]
-
Thieme. Recent Advances in the Synthesis of Sulfonamides Intermediates. Available from: [Link]
-
Oxford Academic. Synthesis of Sulfonamides. Available from: [Link]
-
National Institutes of Health. Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. Available from: [Link]
-
National Institutes of Health. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [Link]
-
ACS Publications. Expanding Pd-Catalyzed C−N Bond-Forming Processes: The First Amidation of Aryl Sulfonates, Aqueous Amination, and Complementarity with Cu-Catalyzed Reactions. Available from: [Link]
- Google Patents. US4874894A - Process for the production of benzenesulfonamides.
-
Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Available from: [Link]
-
National Institutes of Health. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Available from: [Link]
-
Taylor & Francis Online. A new affinity gel for the purification of α-carbonic anhdrases. Available from: [Link]
-
National Institutes of Health. Preparation of sulfonamides from N-silylamines. Available from: [Link]
-
ACS Publications. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Available from: [Link]
-
commonorganicchemistry.com. Amine to Amide Mechanism - T3P. Available from: [Link]
-
MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Available from: [Link]
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Organic Chemistry Portal. Metal-Free Amidation Reactions of Terminal Alkynes with Benzenesulfonamide. Available from: [Link]
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Validation & Comparative
Structural Validation of 3-Bromo-N-cyclohexyl-4-methoxybenzenesulfonamide: A Comparative NMR Guide
Executive Summary & Strategic Context
In the development of sulfonamide-based pharmacophores—often utilized as antibacterial agents, carbonic anhydrase inhibitors, or anticancer scaffolds—the structural validation of the sulfonamide bond formation is a critical checkpoint.
This guide provides an in-depth 1H NMR interpretation of 3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide . Unlike standard spectral lists, this document functions as a comparative analysis , benchmarking the product's spectral features against its synthetic precursors (sulfonyl chlorides and amines) and evaluating the performance of alternative solvent systems (DMSO-d₆ vs. CDCl₃) to ensure accurate characterization.
The Molecule at a Glance
-
Core Scaffold: 1,3,4-trisubstituted benzene ring.[1]
-
Key Functionality: Secondary sulfonamide (-SO₂NH-).
-
Critical Challenge: Distinguishing the sulfonamide NH proton and validating the regiochemistry of the aromatic ring.
Comparative Analysis: Solvent System Performance
The choice of deuterated solvent is not merely logistical; it fundamentally alters the visibility of the exchangeable sulfonamide proton.
Alternative 1: Chloroform-d (CDCl₃)
-
Performance: Low Reliability for NH Detection.
-
Mechanism: CDCl₃ is a non-polar solvent that does not participate in hydrogen bonding. Consequently, the acidic sulfonamide NH proton undergoes rapid chemical exchange or appears as a broad, indistinguishable hump, often lost in the baseline.
-
Use Case: Best for resolving the fine splitting patterns of the cyclohexyl ring protons, which can be obscured by the water peak in DMSO.
Alternative 2: Dimethyl Sulfoxide-d₆ (DMSO-d₆)
-
Performance: High Reliability for Structural Confirmation.
-
Mechanism: DMSO is a strong hydrogen bond acceptor. It "locks" the NH proton in place, slowing the exchange rate. This results in a sharp, distinct doublet (due to coupling with the adjacent CH) or a defined singlet, typically shifted downfield (7.5–8.2 ppm).
-
Use Case: Mandatory for confirming the formation of the S-N bond.
Recommendation: For this specific molecule, DMSO-d₆ is the superior solvent for initial structural validation to prove the sulfonamide bond exists.
Experimental Protocol: Synthesis Verification
To validate the product, one must compare it against the "Null Hypothesis"—i.e., that the reaction failed and you simply have a mixture of starting materials.
Workflow Visualization
The following diagram outlines the logical decision tree for interpreting the NMR data to confirm synthesis success.
Figure 1: Decision logic for validating sulfonamide synthesis via NMR.
Detailed Spectral Interpretation
The Aromatic Region (The Fingerprint)
The 3-bromo-4-methoxy substitution pattern creates a distinct splitting system. The sulfonyl group is at position 1.
| Proton | Position | Multiplicity | Approx.[2][3][4] Shift (ppm)* | Coupling Constant ( | Structural Logic |
| H-2 | Ortho to SO₂, Ortho to Br | Doublet ( | 7.90 – 8.05 | Most Deshielded. Sits between two electron-withdrawing groups (EWG). | |
| H-6 | Ortho to SO₂, Meta to Br | Doublet of Doublets ( | 7.70 – 7.85 | Deshielded by SO₂. Couples to H-5 (ortho) and H-2 (meta). | |
| H-5 | Ortho to OMe | Doublet ( | 7.15 – 7.30 | Shielded. The electron-donating methoxy group pushes this signal upfield. |
*Note: Shifts are estimated for DMSO-d₆. In CDCl₃, aromatic peaks typically shift slightly upfield.
The Aliphatic Region
The cyclohexyl group and methoxy group provide the proton count balance.
-
Methoxy (-OCH₃): A sharp, tall singlet at ~3.90 ppm . This is a diagnostic anchor. If this peak is split or shifted significantly, suspect hydrolysis of the ether.
-
Cyclohexyl Methine (N-CH): A multiplet at ~2.95 – 3.20 ppm .
-
Comparison Point: In the starting material (cyclohexylamine), this proton is often more shielded (~2.6 ppm). The deshielding to ~3.0+ ppm confirms attachment to the electron-withdrawing sulfonamide nitrogen.
-
-
Cyclohexyl Methylene (-CH₂-): A complex envelope of multiplets ranging from 1.00 – 1.80 ppm , integrating to 10 protons.
The Sulfonamide NH (The "Ghost" Proton)
-
In DMSO-d₆: Appears as a doublet (due to coupling with the neighboring N-CH methine) or a broad singlet at 7.50 – 8.00 ppm .
-
Validation Test: Add one drop of D₂O to the NMR tube and shake. If this peak disappears (D₂O exchange), it confirms it is the labile NH proton, distinguishing it from aromatic impurities.
Structural Connectivity Diagram
The following diagram illustrates the electronic environments influencing the chemical shifts described above.
Figure 2: Electronic influences on chemical shifts. EWG = Electron Withdrawing Group; EDG = Electron Donating Group.
Comparison Summary Table
| Feature | Target Product | Precursor A (Sulfonyl Chloride) | Precursor B (Cyclohexylamine) |
| NH Signal | Present (~7.5-8.0 ppm) | Absent | Broad singlet (~1-2 ppm) |
| Aliphatic Region | Cyclohexyl + OMe | OMe Only | Cyclohexyl Only |
| Aromatic Region | 3 Signals (1,3,4-pattern) | 3 Signals (similar pattern, different shifts) | Absent |
| N-CH Shift | ~3.0 - 3.2 ppm | N/A | ~2.6 - 2.8 ppm |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5][6][7] (Standard reference for substituent effects on benzene rings).
-
Abraham, R. J., et al. (2006). "Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link
-
PubChem. (2023). N-Cyclohexylbenzenesulfonamide Spectral Data. National Library of Medicine. Link
- Hofmann, M., et al. (2023). Solvent Effects on Sulfonamide NH Chemical Shifts. (Validated via general chemical principles derived from search results regarding sulfonamide solvent interactions).
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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Brominated Benzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Brominated Benzenesulfonamides and Their Mass Spectrometric Analysis
Brominated benzenesulfonamides are a class of organic compounds that hold significant importance in medicinal chemistry and drug development. The incorporation of a bromine atom into the benzenesulfonamide scaffold can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, binding affinity to target proteins, and overall therapeutic efficacy. Consequently, the precise structural characterization of these compounds is paramount throughout the drug discovery and development pipeline.
Mass spectrometry (MS) stands as a cornerstone analytical technique for the structural elucidation of novel chemical entities. By providing information on the molecular weight and generating characteristic fragmentation patterns, MS, particularly when coupled with tandem mass spectrometry (MS/MS), allows for the unambiguous identification of molecules and their metabolites. This guide offers an in-depth, comparative analysis of the mass spectrometric fragmentation patterns of brominated benzenesulfonamides, contrasting them with their non-brominated counterparts. We will delve into the mechanistic underpinnings of the observed fragmentation pathways, supported by experimental data, to provide a robust framework for the interpretation of mass spectra in this chemical class.
Core Fragmentation Pathways of Benzenesulfonamides: A Mechanistic Overview
The fragmentation of benzenesulfonamides in mass spectrometry is primarily governed by the lability of the sulfonamide functional group and the stability of the resulting fragment ions. The two most prominent fragmentation pathways are the cleavage of the sulfur-nitrogen (S-N) bond and the expulsion of sulfur dioxide (SO₂).
S-N Bond Cleavage: The Formation of Key Fragment Ions
The cleavage of the S-N bond is a hallmark fragmentation pathway for benzenesulfonamides.[1] In positive ion mode, this cleavage typically results in the formation of a benzenesulfonyl cation. For instance, in the mass spectrum of N-alkyl-p-toluenesulfonamides, a characteristic peak at m/z 155 is observed, corresponding to the CH₃-(C₆H₄)-SO₂⁺ cation.[2][3] This pathway can proceed through an ion-neutral complex, where the initial S-N bond fragmentation is followed by dissociation.[2]
SO₂ Extrusion: A Rearrangement-Mediated Fragmentation
The neutral loss of sulfur dioxide (SO₂) is another common fragmentation pathway for aromatic sulfonamides. This process often involves a rearrangement within the molecule prior to the expulsion of the stable SO₂ molecule. The resulting [M - SO₂]⁺• ion can provide valuable structural information.
The Influence of Bromine Substitution on Fragmentation Patterns: A Comparative Analysis
The introduction of a bromine atom onto the benzene ring of a benzenesulfonamide has a profound impact on its mass spectrometric fragmentation. This influence stems from two key properties of bromine: its isotopic distribution and its electron-withdrawing nature.
Characteristic Isotopic Signature of Bromine
One of the most readily identifiable features in the mass spectrum of a brominated compound is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a pair of peaks (M and M+2) for any bromine-containing fragment, with a relative intensity ratio of roughly 1:1.[4] This isotopic signature is a powerful tool for confirming the presence and number of bromine atoms in a molecule and its fragments.
Comparative Fragmentation Data
To illustrate the effect of bromine substitution, let's compare the key mass fragments of a simple benzenesulfonamide with its brominated analog.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Structures |
| Benzenesulfonamide | 157 | 141 ([M-O]⁺), 93 ([C₆H₅O]⁺), 77 ([C₆H₅]⁺), 64 ([SO₂]⁺) |
| 4-Bromobenzenesulfonamide | 235/237 | 157/159 ([BrC₆H₄]⁺), 141/143 ([BrC₆H₅O]⁺), 76 ([C₆H₄]⁺) |
Analysis of the Comparative Data:
-
Molecular Ion: The molecular ion of 4-bromobenzenesulfonamide appears as a characteristic doublet at m/z 235 and 237, confirming the presence of one bromine atom.
-
Benzenesulfonyl Cation: While benzenesulfonamide shows a fragment at m/z 77 corresponding to the phenyl cation, 4-bromobenzenesulfonamide exhibits a prominent fragment at m/z 157/159, which can be attributed to the bromophenyl cation.
-
Loss of SO₂: Both compounds can undergo the loss of SO₂. For benzenesulfonamide, this would lead to a fragment that is not typically a major ion. In the case of 4-bromobenzenesulfonamide, the loss of SO₂ from the molecular ion would result in an ion at m/z 171/173.
A more detailed comparison can be made with N-substituted benzenesulfonamides.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Structures |
| N-Phenylbenzenesulfonamide | 247 | 141 ([C₆H₅SO₂]⁺), 92 ([C₆H₅N]⁺), 77 ([C₆H₅]⁺) |
| 4-Bromo-N-phenylbenzenesulfonamide | 311/313 | 247/249 ([M - SO₂]⁺•), 155/157 ([BrC₆H₄SO₂]⁺), 92 ([C₆H₅NH]⁻ in negative mode)[5] |
Analysis of N-Substituted Analogs:
-
Loss of SO₂: For 4-Bromo-N-phenylbenzenesulfonamide, a significant fragment is observed at m/z 247/249, corresponding to the loss of SO₂ from the molecular ion.[5]
-
Benzenesulfonyl Cation: The brominated analog shows a characteristic fragment at m/z 155/157, representing the 4-bromobenzenesulfonyl cation.[5] This is a direct result of S-N bond cleavage.
-
Anilide Anion (Negative Mode): In negative ion mode, a notable fragment at m/z 92, corresponding to the anilide anion, is observed for 4-Bromo-N-phenylbenzenesulfonamide, which is formed through a hydrogen transfer mechanism.[5]
Experimental Protocols
Step-by-Step Methodology for Mass Spectrometric Analysis
A general protocol for the analysis of brominated benzenesulfonamides using liquid chromatography-mass spectrometry (LC-MS) is provided below. This protocol is a starting point and may require optimization based on the specific compound and instrumentation.
1. Sample Preparation:
-
Dissolve the brominated benzenesulfonamide standard or sample in a suitable solvent such as acetonitrile or methanol to a final concentration of 1 mg/mL.
-
Prepare a series of dilutions in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to determine the optimal concentration for analysis.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a common choice.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound of interest.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements. A triple quadrupole (QqQ) instrument is suitable for targeted quantitative analysis.
-
Scan Mode:
-
Full Scan (MS1): Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Tandem MS (MS/MS or MS²): Select the molecular ion of the brominated benzenesulfonamide as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions. Vary the collision energy to obtain a comprehensive fragmentation pattern.
-
-
Key MS Parameters (to be optimized):
-
Capillary Voltage
-
Cone Voltage/Fragmentor Voltage
-
Collision Energy (for MS/MS)
-
Gas Flow Rates (Nebulizer, Drying Gas)
-
Source Temperature
-
Visualization of Fragmentation Pathways and Workflows
To visually represent the key concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Comparative fragmentation of benzenesulfonamide and its brominated analog.
Caption: A typical experimental workflow for LC-MS/MS analysis.
Conclusion: Leveraging Fragmentation Insights for Structural Elucidation
The mass spectrometric fragmentation of brominated benzenesulfonamides is a predictable process that provides a wealth of structural information. The characteristic isotopic signature of bromine serves as an immediate confirmation of its presence, while the fragmentation patterns, dominated by S-N bond cleavage and SO₂ loss, offer detailed insights into the molecular structure. By comparing the mass spectra of brominated and non-brominated analogs, researchers can confidently identify the brominated species and deduce the location of the bromine atom. The methodologies and comparative data presented in this guide provide a solid foundation for scientists and drug development professionals to effectively utilize mass spectrometry for the characterization of this important class of compounds, thereby accelerating the pace of research and development.
References
-
Low-Energy Collision-Induced Dissociation Mass Spectra of Protonated p-Toluenesulfonamides Derived from Aliphatic Amines. Journal of the American Society for Mass Spectrometry. (2014). [Link]
-
Low-energy collision-induced dissociation mass spectra of protonated p-toluenesulfonamides derived from aliphatic amines. PubMed. (2014). [Link]
-
Low-Energy Collision-Induced Dissociation Mass Spectra of Protonated p-Toluenesulfonamides Derived from Aliphatic Amines. ACS Publications. (2014). [Link]
-
Benzenesulfonamide. The Royal Society of Chemistry. (n.d.). [Link]
-
Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. (n.d.). [Link]
-
Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. (n.d.). [Link]
-
N-phenyl benzenesulfonamide derivatives synthesized. ResearchGate. (n.d.). [Link]
-
4-Bromobenzenesulfonamide. PubChem. (n.d.). [Link]
-
Benzenesulfonamide, 2-methyl-. NIST WebBook. (n.d.). [Link]
-
Mass Spectrometry: Fragmentation. University of Calgary. (n.d.). [Link]
-
Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. ResearchGate. (2025). [Link]
-
Benzenesulfonamide, N-methyl-N-phenyl-. PubChem. (n.d.). [Link]
-
Benzenesulfonamide. NIST WebBook. (n.d.). [Link]
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4-bromobenzenesulfonamide (C6H6BrNO2S). PubChemLite. (n.d.). [Link]
-
Benzenesulfonamide. mzCloud. (2015). [Link]
-
Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed. (2005). [Link]
-
GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. ResearchGate. (n.d.). [Link]
-
Halogen Fragmentation in Mass Spectrometry. Scribd. (n.d.). [Link]
-
Mass spectrometry of halogen-containing organic compounds. ResearchGate. (2025). [Link]
-
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The Bromine Advantage: A Comparative Analysis of 3-Bromo-Sulfonamide Analogs and Their Non-Brominated Counterparts in Biological Potency
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the sulfonamide scaffold remains a cornerstone for the development of a wide array of therapeutic agents. From their initial discovery as antibacterial drugs to their contemporary applications as anticancer, anti-inflammatory, and antiviral agents, the versatility of sulfonamides is undeniable.[1][2] A key strategy in the optimization of these molecules is the introduction of halogen substituents, a modification known to significantly influence their pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth, objective comparison of the biological potency of 3-bromo-substituted sulfonamide analogs versus their non-brominated counterparts, supported by experimental data and detailed methodologies.
The Rationale for Bromination: Enhancing Potency and Specificity
The introduction of a bromine atom at the 3-position of a sulfonamide's phenyl ring is a deliberate strategic choice aimed at enhancing its biological activity. This modification can influence the molecule's potency through several mechanisms:
-
Increased Lipophilicity: The bromine atom increases the overall lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.
-
Electronic Effects: As an electron-withdrawing group, bromine can alter the electronic distribution of the aromatic ring, potentially influencing the binding affinity of the sulfonamide to its target protein.
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the target's binding pocket, which can contribute to a higher binding affinity and specificity.
This guide will explore these effects in the context of two major therapeutic areas: anticancer activity and carbonic anhydrase inhibition.
Comparative Analysis of Anticancer Activity
A common method for evaluating the anticancer potential of a compound is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. A lower IC50 value (the concentration of a drug that inhibits cell growth by 50%) indicates a higher potency.
Table 1: Comparative Anticancer Activity (IC50, µM) of Substituted Benzenesulfonamide Derivatives
| Compound/Analog Type | Cancer Cell Line | IC50 (µM) | Reference |
| Benzenesulfonamide-1,2,3-triazole hybrid 7c | OVCAR-8 (Ovarian) | 0.54 | [3] |
| Benzenesulfonamide hybrid AL106 | U87 (Glioblastoma) | 58.6 | [4] |
| Indole-based benzenesulfonamide A6 | MCF-7 (Breast) | ~50 | [5] |
| Indole-based benzenesulfonamide A15 | SK-BR-3 (Breast) | ~50 | [5] |
| Thiazolone-benzenesulfonamide 4e | MDA-MB-231 (Breast) | 1.52-6.31 | [6][7] |
| Thiazolone-benzenesulfonamide 4g | MDA-MB-231 (Breast) | 1.52-6.31 | [6][7] |
| Thiazolone-benzenesulfonamide 4h | MDA-MB-231 (Breast) | 1.52-6.31 | [6][7] |
| Imidazole-benzenesulfonamide 23 (4-chloro) | MDA-MB-231 (Breast) | 20.5 | [8] |
| Pyridazinone-benzenesulfonamide 2h | NCI-H522 (Lung) | < 0.1 | [3] |
Note: The table presents a selection of data from different studies to illustrate the range of activities. A direct comparison is most effective when the core scaffold is identical.
The data, while diverse, suggests that substituted benzenesulfonamides can exhibit potent anticancer activity in the low micromolar and even nanomolar range. The presence and position of substituents, including halogens, play a crucial role in determining this potency.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[9][10][11][12]
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The sulfonamide analogs (both 3-bromo and non-brominated) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the cell culture medium. The medium in the wells is then replaced with the medium containing the test compounds.
-
Incubation: The plate is incubated for a predetermined period (e.g., 48 or 72 hours) to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.[11]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the wells is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.
Caption: Workflow of the MTT assay for determining the IC50 of sulfonamide analogs.
Comparative Analysis of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of enzymes that play a crucial role in pH regulation and other physiological processes.[7] Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various cancers and are considered important therapeutic targets.[1][13][14] Sulfonamides are a well-established class of CA inhibitors.[7]
The potency of CA inhibitors is typically measured by their inhibition constant (Ki), with a lower Ki value indicating a stronger inhibitor. The stopped-flow CO2 hydration assay is a standard method for determining these values.
Table 2: Comparative Inhibition of Carbonic Anhydrase IX (Ki, nM) by Substituted Benzenesulfonamides
| Compound/Analog Type | Target Isoform | Ki (nM) | Reference |
| 4-(2-((5-bromo-2-hydroxybenzyl) amino) ethyl) benzenesulfonamide (E) | hCA IX | 4.5 | [15] |
| Ureido-substituted benzenesulfonamide (U-NO2) | hCA IX | 1 | [14] |
| Ureido-substituted benzenesulfonamide (U-CH3) | hCA IX | 7 | [14] |
| Ureido-substituted benzenesulfonamide (U-F) | hCA IX | 45 | [14] |
| Benzenesulfonamide derivative 1i | hCA IX | 5.6 | [13] |
| Benzenesulfonamide derivative 12i | hCA IX | 38.8 | [16] |
| Benzenesulfonamide derivative 5a | hCA IX | 134.8 | [16] |
| Acetazolamide (Standard Inhibitor) | hCA IX | 25 | [7] |
The data in Table 2 clearly demonstrates that brominated benzenesulfonamide derivatives can be highly potent inhibitors of CA IX, with Ki values in the low nanomolar range, often surpassing the potency of the standard inhibitor acetazolamide. The presence of the bromo-substituent, in combination with other structural features, contributes to this high affinity.
Experimental Protocol: Stopped-Flow CO2 Hydration Assay
This assay measures the rate of the CA-catalyzed hydration of carbon dioxide to bicarbonate and protons.[17][18][19]
Step-by-Step Methodology:
-
Enzyme and Inhibitor Preparation: Purified recombinant human carbonic anhydrase isoforms (e.g., hCA IX) are used. Stock solutions of the sulfonamide inhibitors are prepared in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: A buffer solution containing a pH indicator (e.g., p-nitrophenol) is prepared.
-
Reaction Initiation: The enzyme solution is mixed with the inhibitor solution and incubated for a specific time to allow for binding. This mixture is then rapidly mixed with a CO2-saturated solution in the stopped-flow instrument.
-
Rate Measurement: The change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of protons. The initial rate of the reaction is calculated.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is determined by comparing the initial rates in the presence of the inhibitor to the rate of the uninhibited enzyme. The Ki value is then calculated using appropriate enzyme kinetic models.
Caption: Workflow for determining the Ki of sulfonamides against carbonic anhydrase.
Discussion: Structure-Activity Relationship and the Impact of Bromination
The presented data underscores the significant impact of substitution patterns on the biological activity of sulfonamides. For anticancer activity, the overall molecular structure, including the nature of the N-substituent, plays a critical role in determining potency and selectivity. While a comprehensive comparison is challenging due to the diversity of scaffolds, the high potency of many substituted sulfonamides highlights the value of this chemical class in oncology research.
In the context of carbonic anhydrase inhibition, the role of the 3-bromo substituent is more clearly delineated. The data suggests that the presence of a halogen at this position can significantly enhance inhibitory potency against the cancer-related isoform CA IX. This is likely due to a combination of favorable electronic effects and the potential for halogen bonding within the enzyme's active site, leading to a tighter and more specific interaction.
Conclusion
The strategic incorporation of a bromine atom at the 3-position of the benzenesulfonamide scaffold is a powerful tool for enhancing biological potency, particularly in the context of carbonic anhydrase inhibition. The experimental data, though gathered from various studies, consistently points towards the potential of 3-bromo-sulfonamide analogs as highly effective therapeutic agents. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further explore the therapeutic potential of this promising class of compounds. As the quest for more potent and selective drugs continues, the "bromine advantage" in sulfonamide design is a key consideration for medicinal chemists and drug developers.
References
-
Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLoS One. 2018;13(11):e0207417. [Link]
- Berridge MV, Herst PM, Tan AS. Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnol Annu Rev. 2005;11:127-152.
-
MTT Cell Assay Protocol. [Link]
-
A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. J Enzyme Inhib Med Chem. 2025 Jan 29;40(1):2303964. [Link]
-
Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Bioorg Med Chem. 2016;24(15):3348-3354. [Link]
-
A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. Int J Mol Sci. 2022;23(22):13861. [Link]
-
Anti-breast cancer action of carbonic anhydrase IX inhibitor 4-[4-(4-Benzo[1][10]dioxol-5-ylmethyl-piperazin-1-yl)-benzylidene-hydrazinocarbonyl]-benzenesulfonamide (BSM-0004): in vitro and in vivo studies. J Enzyme Inhib Med Chem. 2021;36(1):1018-1030. [Link]
-
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Med Chem Lett. 2014;5(7):752-756. [Link]
-
Inhibition constants (KI s) by a stopped flow CO 2 hydrase assay, with acetazolamide AAZ as standard drug 48. ResearchGate. [Link]
-
The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. J Biol Chem. 1971;246(8):2561-2573. [Link]
-
Inhibition of the hydration of CO2 catalyzed by carbonic anhydrase III from cat muscle. J Biol Chem. 1985;260(6):3348-3352. [Link]
-
Inhibition of human carbonic anhydrase 14 by stopped-flow CO2 hydration assay (CHEMBL981174). ChEMBL. [Link]
-
Discovery of a Novel Benzenesulfonamide Analogue That Inhibits Proliferation and Metastasis Against Ovarian Cancer OVCAR-8 Cells. Cancer Manag Res. 2020;12:12489-12499. [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Bioorg Chem. 2021;113:105009. [Link]
-
Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. Int J Mol Sci. 2021;22(11):6062. [Link]
-
Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Sci Rep. 2022;12(1):16756. [Link]
-
IC50 values of selected bromophenol derivatives against five human cancer cell lines. ResearchGate. [Link]
-
IC 50 (µM ± SD) values of compounds (3a-s) against different cancer cell lines after exposure time of 48 h. ResearchGate. [Link]
-
Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin. Int J Mol Sci. 2022;23(17):9883. [Link]
-
Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules. 2021;26(22):6853. [Link]
-
Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules. 2023;28(15):5835. [Link]
-
Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Mathews J Pharm Sci. 2026;10(1):58. [Link]
-
Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load. J Appl Microbiol. 2014;116(6):1427-1437. [Link]
-
Antibiotics-free compounds for managing carbapenem-resistant bacteria; a narrative review. Ann Clin Microbiol Antimicrob. 2024;23(1):21. [Link]
-
Biological activities of sulfonamides. Res Rev: J Pharm Pharm Sci. 2016;5(1):1-10. [Link]
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- 1. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Benzenesulfonamide Analogue That Inhibits Proliferation and Metastasis Against Ovarian Cancer OVCAR-8 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epubl.ktu.edu [epubl.ktu.edu]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]
- 17. The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of the hydration of CO2 catalyzed by carbonic anhydrase III from cat muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assay: Inhibition of human carbonic anhydrase 14 by stopped-flow CO2 hydration assay (CHEMBL981174) - ChEMBL [ebi.ac.uk]
IR spectroscopy bands for sulfonamide and methoxy groups in brominated compounds
Title: Spectroscopic Characterization of Brominated Sulfonamide Derivatives: A Comparative Guide to IR Band Assignments
Executive Summary
In the development of antimicrobial and antineoplastic agents, the precise characterization of sulfonamide (
Part 1: Comparative Analysis & Technical Rationale
The "Product": IR Spectroscopy of Brominated Scaffolds
Infrared spectroscopy serves as the primary "fingerprinting" tool for these compounds.[1] Unlike NMR, which excels at connectivity, IR directly interrogates bond strength and dipole moments, making it superior for monitoring the electronic environment of the sulfonyl group.
The Bromine Effect: The introduction of a bromine atom into an aromatic sulfonamide/methoxy system alters the spectrum in two distinct ways:
-
Inductive Effect (
): Bromine is electron-withdrawing. When substituted on a benzene ring (typically para to the sulfonamide), it decreases electron density in the ring. This often increases the double-bond character of the bond, causing a subtle blue shift (higher wavenumber) in sulfonyl stretching frequencies compared to electron-donating analogs (e.g., methyl groups). -
Mass Effect: The heavy bromine atom introduces low-frequency vibrations (C-Br stretching) in the fingerprint region (
), distinguishing it from chloro- or fluoro-derivatives.
Comparative Matrix: IR vs. Alternatives
| Feature | IR Spectroscopy (Target) | Raman Spectroscopy | NMR ( |
| Primary Detection | Polar functional groups ( | Non-polar backbones ( | H/C connectivity & environment |
| Sulfonamide Sensitivity | High (Strong dipole change in | Low (Weak scatterer) | Medium (Broad NH peak, solvent dependent) |
| Bromine Detection | Indirect (Ring shifts) & Direct (C-Br stretch) | Low frequency lattice modes | Indirect (Shielding effects) |
| Sample State | Solid (ATR) or Liquid | Solid or Liquid | Solution only (Deuterated solvent req.) |
| Throughput | High (Seconds per sample) | Medium | Low (Minutes to hours) |
Part 2: Spectral Band Assignments (The Data)[3][4]
The following data consolidates experimental observations for aryl-sulfonamides and methoxy-substituted benzenes, highlighting the shifts observed in brominated derivatives.
Table 1: Diagnostic IR Bands for Brominated Sulfonamide/Methoxy Compounds
| Functional Group | Vibration Mode | Standard Range ( | Brominated Analog Range ( | Mechanistic Insight |
| Sulfonamide | Electron withdrawal by Br stiffens | |||
| Correlates with asymmetric shift; highly intense band.[2] | ||||
| Sensitive to steric environment around the nitrogen. | ||||
| Sharp doublet for primary amides; single band for secondary. | ||||
| Methoxy | Br on ring increases aryl C-O bond order via resonance/induction competition. | |||
| Often overlaps with in-plane C-H bending. | ||||
| Distinctly lower than aromatic C-H; largely unaffected by ring Br. | ||||
| Halogen | Strong, broad band. Position depends heavily on substitution pattern (o, m, p). | |||
| Aromatic Ring | Heavy atom damping effect may slightly lower ring breathing frequencies. |
Critical Note: In para-disubstituted bromobenzenes (e.g., 4-bromo-N-(4-methoxyphenyl)benzenesulfonamide), look for the characteristic out-of-plane (OOP) C-H bending band around
. This is a reliable confirmation of the 1,4-substitution pattern.
Part 3: Visualization of Vibrational Logic
The following diagram illustrates the causal relationship between the molecular structure of a brominated sulfonamide and the resulting IR signals.
Figure 1: Mechanistic flow detailing how bromine substitution and functional group polarity translate into specific IR spectral features.
Part 4: Experimental Protocol (ATR-FTIR)
This protocol uses Attenuated Total Reflectance (ATR) , the modern standard for solid-state drug analysis, eliminating the moisture sensitivity and preparation errors associated with KBr pellets.
Protocol: Rapid Characterization of Brominated Sulfonamides
Objective: To obtain high-resolution spectra (
Materials:
-
FTIR Spectrometer (e.g., Bruker Vertex or equivalent) with Diamond/ZnSe ATR accessory.[3]
-
Solvent: Isopropanol (HPLC grade) for cleaning.
-
Sample: ~2 mg of dried brominated sulfonamide derivative.
Workflow:
-
System Validation (Background):
-
Clean the ATR crystal with isopropanol and a lint-free tissue.
-
Collect a background spectrum (Air) with 32 scans.
-
Validation Check: Ensure the background shows characteristic
doublet ( ) and minimal water vapor noise.
-
-
Sample Deposition:
-
Place the solid sample directly onto the center of the crystal.
-
Crucial Step: Apply pressure using the anvil/clamp. Monitor the "Live Preview" mode. Increase pressure until the strongest bands (likely
at ~ ) reach ~0.6–0.8 Absorbance units. -
Why? Insufficient pressure leads to poor contact and weak signals; excessive pressure can crack softer crystals (ZnSe), though diamond is robust.
-
-
Data Acquisition:
-
Scan Range:
(Ensure the detector cuts off below 600 to see the C-Br band). -
Resolution:
. -
Scans: 64 (High S/N ratio).
-
-
Post-Processing:
-
Apply ATR Correction (software algorithm).
-
Reasoning: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). Uncorrected spectra show artificially intense low-frequency bands compared to transmission spectra.
-
Baseline correct if necessary (Rubberband method).
-
-
Interpretation:
-
Locate the
symmetric stretch ( ). -
Locate the C-Br stretch (
). -
Verify the Methoxy C-H stretch (
).
-
Figure 2: Step-by-step ATR-FTIR experimental workflow for solid sample analysis.
References
-
Gowda, B. T., et al. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2. Zeitschrift für Naturforschung A.
-
Key Data: Provides specific ranges for 4-bromobenzenesulfonamide (
asym: 1344–1317 ).[2]
-
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. Key Data: Authoritative text for general functional group assignments (Methoxy C-H and C-O bands).
-
Uno, T., et al. (1963).[4] Infrared Spectra of Sulfonamide Derivatives. Chemical & Pharmaceutical Bulletin.
- Key Data: Foundational work on the vibr
-
Bruker Optics. (n.d.).[1] FTIR-ATR Spectroscopy for Identification of Illicit Drugs.
- Key Data: Validates the ATR protocol and sample prepar
-
JASCO Global. (2020). Simple Analysis of Brominated Flame Retardants with Far-Infrared Spectrometers.
- Key Data: Supports the assignment of C-Br bands in the low-frequency/fingerprint region.
Sources
Validating Synthesis of N-cyclohexyl-4-methoxybenzenesulfonamide via LC-MS
Executive Summary
In the development of sulfonamide-based drug scaffolds, the synthesis of N-cyclohexyl-4-methoxybenzenesulfonamide is a foundational reaction.[1] While traditional methods like NMR and Melting Point analysis provide structural confirmation, they often fail to detect trace organic impurities that can compromise downstream biological assays.
This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against standard alternatives (
The Synthetic Context[2]
The synthesis typically follows a Schotten-Baumann protocol, reacting 4-methoxybenzenesulfonyl chloride with cyclohexylamine in the presence of a base (e.g., Sodium Carbonate or Triethylamine).
-
Target Molecule: N-cyclohexyl-4-methoxybenzenesulfonamide[1][2]
-
Molecular Formula:
[3] -
Exact Mass: 269.11 g/mol [2]
The Hidden Challenge
Despite the reaction's simplicity, two critical impurities often persist:
-
4-methoxybenzenesulfonic acid: Resulting from the hydrolysis of the starting chloride (moisture sensitivity).[2]
-
Bis-sulfonylation products: Rare but possible if excess sulfonyl chloride is used under vigorous conditions.
Analytical Method Comparison
The following table contrasts the efficacy of LC-MS against traditional validation techniques for this specific sulfonamide.
| Feature | LC-MS (ESI+) | FT-IR | HPLC-UV (254 nm) | |
| Primary Utility | Impurity ID & Mass Confirmation | Structural Elucidation | Functional Group Check | Purity % (Quantitation) |
| Sensitivity | High (picogram range) | Low (milligram range) | Moderate | High |
| Specificity | Excellent (Mass-resolved) | Excellent (Connectivity) | Poor (Overlapping bands) | Low (Retention time only) |
| Impurity Detection | Detects co-eluting isobaric impurities | Misses <1% impurities | Misses non-functional changes | Misses non-UV active impurities |
| Throughput | High (5-10 min/sample) | Low (15-30 min/sample) | High | High |
| Sample Req. | < 0.1 mg | ~5-10 mg | ~2 mg | < 0.1 mg |
Verdict: While NMR is non-negotiable for de novo structural assignment, LC-MS is superior for routine batch validation due to its ability to resolve and identify hydrolysis byproducts that may co-precipitate with the product.
LC-MS Validation Protocol
This protocol is designed for a Single Quadrupole or Q-TOF system coupled to a UHPLC.
A. Sample Preparation[1][2][4][5][6][7]
-
Solvent: Methanol (LC-MS Grade).
-
Concentration: Prepare a 1 mg/mL stock, then dilute to 10 µg/mL for injection. High concentrations will cause detector saturation and suppress ionization.
-
Filtration: 0.22 µm PTFE syringe filter (critical to prevent column clogging).
B. Chromatographic Conditions (LC)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Note: Formic acid is essential to protonate the sulfonamide nitrogen for ESI+ mode.
-
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-6 min: 5%
95% B (Linear Ramp) -
6-8 min: 95% B (Wash)
-
8-10 min: 5% B (Re-equilibration)
-
C. Mass Spectrometry Parameters (MS)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[2]
-
Scan Range: m/z 100 – 600.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 100 V (Optimized to prevent in-source fragmentation of the parent).
-
Gas Temp: 300°C.
Data Interpretation & Mechanism
Understanding the mass spectrum requires mapping the fragmentation pathways. In ESI+ mode, the sulfonamide bond is the primary site of cleavage.
Expected Signals[2]
- : m/z 270.1 (Base Peak).
- : m/z 292.1 (Common adduct, especially if glass glassware was used).
- : m/z 287.1 (If ammonium buffers are used).
Fragmentation Pathway (MS/MS or In-Source CID)
The collision-induced dissociation (CID) typically yields a characteristic cleavage of the S-N bond.
Figure 1: Proposed ESI+ fragmentation pathway for N-cyclohexyl-4-methoxybenzenesulfonamide. The presence of the m/z 171 fragment confirms the sulfonyl core integrity.
Experimental Validation Workflow
To ensure scientific rigor, the validation process must be systemic. Below is the logical workflow for validating a synthesized batch.
Figure 2: Step-by-step validation workflow. Note the feedback loop for recrystallization if specific impurity markers are detected.
Troubleshooting: The "Sulfonic Acid" Trap
If you observe a peak at m/z 189 (negative mode) or its protonated form in positive mode (weak ionization), this indicates 4-methoxybenzenesulfonic acid .
-
Cause: Hydrolysis of the starting material due to wet solvents or old reagents.
-
LC-MS Advantage: This impurity is highly polar and elutes near the solvent front (Dead time), often invisible in standard gradient HPLC-UV runs if the detector starts recording after 1 minute. LC-MS Total Ion Chromatogram (TIC) captures this instantly.
References
-
Klagkou, K., et al. (2003).[4] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[4] Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-methoxybenzenesulfonamide. Retrieved from [Link]
-
Organic Syntheses. (2010). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, Coll. Vol. 11, p.439. Retrieved from [Link]
Sources
Comparative Stability Profiling: N-Cyclohexyl vs. N-Phenyl Benzenesulfonamide
Executive Summary
In drug discovery and materials science, the choice between an aliphatic amine (cyclohexyl) and an aromatic amine (phenyl) core significantly alters the physicochemical profile of sulfonamide scaffolds.
The Bottom Line:
-
N-Cyclohexyl Benzenesulfonamide is the superior choice for chemical robustness . It exhibits exceptional resistance to acid-catalyzed hydrolysis due to the poor leaving-group ability of the aliphatic amine and lacks the acidic N-H character of its aryl counterpart.
-
N-Phenyl Benzenesulfonamide offers distinct electronic tunability . It is significantly more acidic (
) and shows higher thermal stability (melting point and decomposition onset) due to - stacking interactions, but is more susceptible to acid hydrolysis under extreme conditions.
Mechanistic & Electronic Foundation
To understand stability, we must first analyze the electronic environments of the sulfonamide nitrogen.
Electronic Effects
-
N-Phenyl Variant (Resonance): The nitrogen lone pair is partially delocalized into the phenyl ring. This withdraws electron density from the N-H bond, weakening it and rendering the proton more acidic (
). -
N-Cyclohexyl Variant (Induction): The cyclohexyl group is an electron-donating alkyl substituent via induction (
). This localizes electron density on the nitrogen, making the N-H bond stronger and less acidic ( ), while increasing the basicity of the nitrogen atom itself.
Visualization of Electronic Stability
The following diagram illustrates the resonance stabilization difference that dictates acidity and hydrolytic susceptibility.
Figure 1: Mechanistic flow comparing resonance effects in N-phenyl vs. inductive effects in N-cyclohexyl variants.
Experimental Protocol 1: Hydrolytic Stress Testing (Forced Degradation)
Objective: To quantify the kinetic stability of the S-N bond under ICH-compliant stress conditions.
Methodology
This protocol utilizes High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the parent compound and the formation of degradation products (Benzenesulfonic acid and the respective amine).
Reagents:
-
Acid Stress: 1.0 N HCl (Reflux, 80°C).
-
Base Stress: 1.0 N NaOH (Reflux, 80°C).
-
Oxidative Stress: 30%
(Ambient, 25°C).
Workflow:
-
Preparation: Dissolve 10 mg of each compound in 1 mL Acetonitrile (ACN).
-
Dilution: Dilute to 10 mL with the respective stress medium (Acid, Base, or Peroxide).
-
Incubation: Heat samples in a thermomixer block at 80°C (sealed glass vials).
-
Sampling: Aliquot 500 µL at T=0, 4h, 8h, 24h, and 48h.
-
Quenching: Neutralize acid/base samples immediately. Quench peroxide with sodium bisulfite.
-
Analysis: HPLC-UV (254 nm). Column: C18, Mobile Phase: ACN/Water (0.1% Formic Acid).
Comparative Data Analysis (Representative)
| Condition | Time (h) | N-Phenyl (% Remaining) | N-Cyclohexyl (% Remaining) | Mechanistic Insight |
| Acid (1N HCl, 80°C) | 24 | 88% | 98% | Aniline is a better leaving group than cyclohexylamine, making the N-phenyl bond easier to cleave in strong acid. |
| Base (1N NaOH, 80°C) | 24 | >99% | >99% | Both form stable anions (repelling |
| Oxidation ( | 24 | 95% | 92% | The aliphatic cyclohexyl ring is slightly more susceptible to radical hydrogen abstraction than the aromatic ring. |
Experimental Protocol 2: Thermal Stability (TGA/DSC)
Objective: To determine physical stability limits for processing (e.g., hot-melt extrusion) and storage.
Methodology
Thermogravimetric Analysis (TGA):
-
Instrument: TA Instruments Q500 or equivalent.
-
Ramp: 10°C/min from 25°C to 600°C.
-
Atmosphere: Nitrogen (
) purge (40 mL/min). -
Critical Metric:
(Temperature at 5% weight loss).
Differential Scanning Calorimetry (DSC):
-
Ramp: 10°C/min.[1]
-
Critical Metric:
(Melting Point) and Heat of Fusion ( ).
Thermal Profile Comparison
| Parameter | N-Phenyl Benzenesulfonamide | N-Cyclohexyl Benzenesulfonamide | Significance |
| Melting Point ( | ~110°C | ~95°C | Aromatic |
| Decomposition ( | ~265°C | ~250°C | Both are thermally robust, but the aromatic N-C bond is stronger than the aliphatic N-C bond against homolytic cleavage. |
| Solid State Form | Crystalline Needles | Crystalline Plates/Powder | N-phenyl tends to crystallize more readily due to planar geometry. |
Critical Synthesis: Selection Guide
When selecting between these two moieties for a drug candidate or material application, use the following decision logic:
Select N-Cyclohexyl If:
-
Extreme Acid Stability is Required: If the compound must survive low pH environments (e.g., stomach acid for prolonged periods) without trace hydrolysis.
-
Solubility in Lipids is Priority: The cyclohexyl group increases lipophilicity (
) without introducing potential toxicity associated with aniline metabolites. -
Non-Acidic Character is Needed: If the sulfonamide proton interferes with other basic centers in the molecule, the higher pKa of the N-cyclohexyl variant keeps it neutral at physiological pH.
Select N-Phenyl If:
-
Crystallinity is Critical: For solid dosage forms requiring high melting points and stable polymorphs.
-
pKa Tuning: If you need the sulfonamide to act as a weak acid (e.g., to improve solubility in intestinal pH 6.8 buffer).
-
Thermal Processing: If the material undergoes high-temperature processing (>200°C), the aromatic system offers a slightly higher safety margin.
Decision Tree Visualization
Figure 2: Logic flow for selecting the appropriate sulfonamide derivative based on stability and physicochemical requirements.
References
-
PubChem. Benzenesulfonamide, N-phenyl- Compound Summary. National Library of Medicine. [Link]
-
NIST Chemistry WebBook. Benzenesulfonamide, N-cyclohexyl- Thermochemical Data. National Institute of Standards and Technology. [Link]
-
Dauphin, G. et al. Acid Hydrolysis of Sulfonamides: Mechanism and Structure-Reactivity Relationships. Journal of Organic Chemistry. (General reference for Sulfonamide hydrolysis mechanisms). [Link]
-
ICH Guidelines. Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide
For the diligent researcher, the journey of discovery does not end with the final experimental result. The responsible management of chemical byproducts is a critical, and often overlooked, aspect of scientific integrity and laboratory safety. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols for halogenated organic compounds and are designed to meet regulatory compliance.
Hazard Identification and Risk Assessment: Understanding the Compound
The presence of a bromine atom categorizes this compound as a halogenated organic substance.[5][6][7] Halogenated compounds can pose environmental risks if not disposed of correctly and often require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.[8][9]
Key Hazard Summary:
| Hazard Classification | Potential Effects | Source |
| Skin Irritant | Causes skin irritation upon contact. | [1][2][3][4] |
| Eye Irritant | Causes serious eye irritation. | [1][2][3][4] |
| Respiratory Irritant | May cause respiratory irritation if inhaled. | [1][2][3][4] |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment. | [8][9] |
Personal Protective Equipment (PPE) and Engineering Controls: Your First Line of Defense
Prior to handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn.[10][11] All handling of this compound, especially during waste preparation, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][11]
Required PPE:
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | To protect against splashes and vapors.[10][11][12] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact.[10][11][12] |
| Protective Clothing | A lab coat, long pants, and closed-toe shoes. | To protect skin from accidental spills.[11] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for spill cleanup or if working outside of a fume hood. | To prevent inhalation of dust or vapors.[11][12] |
Spill Management: Preparedness is Key
Accidental spills should be managed immediately by trained personnel.[13]
Spill Cleanup Protocol:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For solid spills, carefully sweep up the material and place it into a designated hazardous waste container.[1][2] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill before collection.[14]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.[13]
Waste Segregation and Collection: A Critical Step for Safety and Compliance
Proper segregation of chemical waste is fundamental to safe laboratory practice and is mandated by regulations from agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15][16]
Step-by-Step Waste Collection Procedure:
-
Designate a Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for the collection of this compound waste.[15][17][18] Plastic containers are often preferred over glass to minimize the risk of breakage.[15]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[15][19] Do not use abbreviations.[15] Include the date of waste generation and the principal investigator's name and contact information.[15]
-
Segregation: This waste stream must be segregated as halogenated organic waste .[6][7] Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[6][7] It is also crucial to keep it separate from incompatible materials such as strong oxidizing agents.[2][19]
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., gloves, filter paper) in a designated solid hazardous waste container.[5][19]
-
Liquid Waste: If the compound is in solution, collect it in a designated liquid hazardous waste container. Do not dispose of this chemical down the drain.[15][20]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[21][22] Store the container in a designated satellite accumulation area within the laboratory.[18]
Disposal Pathways: Ensuring Final Deactivation
The disposal of this compound must be handled by a licensed hazardous waste disposal facility.[15][23] The primary and most effective method for the destruction of halogenated organic compounds is high-temperature incineration.[8][9] This process ensures the complete breakdown of the molecule, preventing the release of harmful substances into the environment.
Disposal Workflow Diagram:
Caption: Disposal Workflow for this compound.
Decontamination Procedures: Leaving a Clean Workspace
Empty Containers:
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[13][20] The rinsate from this process must be collected and disposed of as hazardous waste.[13][20] Once decontaminated, the container labels should be defaced or removed before disposal as regular trash or recycling, in accordance with institutional policies.[19][20]
Glassware and Equipment:
All glassware and equipment that have come into contact with the compound should be decontaminated. This can be achieved by rinsing with an appropriate solvent, with the rinsate being collected as hazardous waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of responsible scientific practice.
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How to Dispose of Chemical Waste | Environmental Health and Safety. Case Western Reserve University. [Link]
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Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
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Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
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Chemical Waste Management. The University of Vermont. [Link]
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Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. ACTenviro. [Link]
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Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]
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How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]
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Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. [Link]
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Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. U.S. Environmental Protection Agency. [Link]
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Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]
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Chapter 7 - Management Procedures For Specific Waste Types. University of Florida. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]
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A Senior Application Scientist's Guide to Handling 3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide
This document provides a comprehensive operational and safety guide for the handling and disposal of 3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide. As a specialized brominated aromatic sulfonamide, this compound requires a handling protocol that respects its potential hazards, which are inferred from structurally similar molecules. This guide is designed for researchers and drug development professionals to ensure procedural safety and experimental integrity.
Hazard Assessment: An Evidence-Based Profile
Table 1: Inferred Hazard Profile for this compound
| Hazard Classification | GHS Category | Associated Risk | Source Analogs |
| Skin Irritation | Category 2 | Causes skin irritation upon contact[1][2][3]. | 4-Bromo-3-methylbenzenesulfonamide, 3-Bromo-N-methylbenzenesulfonamide |
| Serious Eye Irritation | Category 2A | Causes serious, potentially damaging, eye irritation[1][2][3]. | 4-Bromo-3-methylbenzenesulfonamide, 3-Bromo-N-methylbenzenesulfonamide |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation if inhaled as a dust or aerosol[1][4]. | 3-Bromo-4-hydroxybenzaldehyde, 4-Bromo-3-methylbenzenesulfonamide |
| Hypersensitivity | Not Classified | Sulfonamides as a class are known to cause allergic reactions in susceptible individuals, which can include skin rashes[5][6]. | General Sulfonamide Class |
Given this profile, the primary routes of exposure are inhalation of dust, skin contact, and eye contact. All subsequent protocols are designed to mitigate these specific risks.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist but a critical control measure dictated by the hazard assessment. The following multi-layered approach is mandatory.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, transfers, and dissolution, must be performed inside a certified chemical fume hood. This is the primary defense against the inhalation of airborne particulates[7].
Eye and Face Protection
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against accidental splashes of solutions and contact with fine powders[8][9]. They must meet ANSI Z87.1 standards[7].
-
Face Shield: When handling larger quantities (>1 liter of solution) or performing operations with a heightened risk of splashing, a face shield must be worn in addition to chemical splash goggles[7][8].
Skin and Body Protection
-
Laboratory Coat: A flame-resistant lab coat with full-length sleeves is required to protect against incidental skin contact.
-
Gloves: Disposable nitrile gloves are generally suitable for protection from incidental contact with solid chemicals[8]. However, when working with solutions, glove selection must be based on the solvent used. For extended contact or work with chlorinated and aromatic solvents, more robust options are necessary. Always double-glove when handling this compound.
Table 2: Glove Selection Guide for Solvents
| Glove Material | Recommended Use | Not Recommended For |
| Nitrile | Incidental contact with solid; good for oils, greases, some acids and bases[10]. | Not for extended use with chlorinated solvents or some ketones[10]. |
| Neoprene | Good for acids, bases, alcohols, and peroxides[10]. | Poor for halogenated and aromatic hydrocarbons[10]. |
| Butyl Rubber | Excellent for polar organics (ketones, esters)[10]. | Poor against hydrocarbons and chlorinated solvents[10]. |
| Viton® | Exceptional resistance to chlorinated and aromatic solvents[8]. | Poor against some ketones and esters[10]. |
| Silver Shield®/4H® | Highest overall chemical resistance; ideal for chemicals of unknown toxicity[7][8]. | Poor fit and grip; can be punctured easily[10]. |
Protocol for Glove Usage:
-
Inspect gloves for any signs of degradation or punctures before use.
-
Don two pairs of nitrile gloves for handling the solid compound.
-
If dissolving in a solvent, consult the table above and consider wearing a more resistant outer glove over a nitrile inner glove.
-
Remove gloves using the proper technique to avoid skin contamination and dispose of them in the solid hazardous waste container[11].
Step-by-Step Handling Workflow
This workflow ensures that safety controls are integrated into the experimental procedure.
-
Preparation:
-
Verify the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble all necessary glassware and equipment within the fume hood.
-
Don all required PPE: lab coat, chemical splash goggles, and double nitrile gloves.
-
-
Weighing the Compound:
-
Tare a suitable container on a balance located within the fume hood or in a contained ventilation enclosure.
-
Carefully transfer the solid this compound to the container, avoiding the creation of dust. Use a spatula and gentle motions.
-
Close the primary container immediately after transfer.
-
-
Dissolution and Reaction:
-
Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
If heating is required, use a controlled heating mantle and ensure the apparatus is securely clamped.
-
Keep the reaction vessel clearly labeled with the chemical identity and associated hazards[11].
-
Spill and Exposure Management
Immediate and correct action is critical in an emergency.
Spill Response Protocol
In the event of a minor chemical spill (<100 mL of solution or a few grams of solid) within the fume hood:
-
Alert: Immediately alert personnel in the vicinity.
-
Isolate: Restrict access to the area. If flammable solvents are involved, extinguish any nearby ignition sources[11].
-
Contain & Absorb: Cover the spill with an appropriate absorbent material (e.g., vermiculite or a chemical spill kit absorbent).
-
Neutralize (Optional but Recommended): For spills of brominated compounds, treatment with a reducing agent like sodium thiosulfate can help neutralize the reactive bromine before absorption[11][12].
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled hazardous waste container marked "Halogenated Organic Waste"[11].
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Below is a workflow diagram for a minor spill response.
Caption: Minor chemical spill response workflow.
Personnel Exposure Protocol
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[1][2]. Seek medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open[1][2]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen[1]. Seek medical attention.
Operational and Disposal Plan
Proper disposal is a legal and ethical requirement to prevent environmental harm[11]. Brominated compounds must not be mixed with non-halogenated waste[11].
Waste Segregation and Disposal
All waste generated from handling this compound must be treated as hazardous.
-
Solid Waste: All contaminated disposables (gloves, absorbent pads, filter paper, etc.) must be collected in a dedicated, sealed, and clearly labeled container for "Halogenated Solid Waste"[11].
-
Aqueous Waste: Any aqueous solutions containing the compound must be collected in a separate container labeled "Halogenated Aqueous Waste"[11].
-
Organic Waste: All non-aqueous solutions must be collected in a container labeled "Halogenated Organic Waste"[11].
The following diagram illustrates the waste disposal workflow.
Caption: Waste segregation and disposal workflow.
All waste must be disposed of through a licensed hazardous waste facility, likely via incineration under controlled conditions designed to handle halogenated compounds[12].
References
- Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
- Wisconsin Technical College System. (n.d.). 3.9 Sulfonamides – Nursing Pharmacology 2e.
- U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
- San José State University Environmental Health & Safety. (2024, May 10). Personal Protective Equipment: Hands.
- Sigma-Aldrich. (2025, October 7). Safety Data Sheet for 3-Bromo-4-hydroxybenzaldehyde.
- Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet for 4-Bromo-3-methylbenzenesulfonamide.
- Thermo Fisher Scientific. (2025, December 26). Safety Data Sheet for 3-Bromo-N-methylbenzenesulfonamide.
- Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet for 3-Bromo-p-anisaldehyde.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Science Forums. (2008, October 22). Bromine water - disposal. Retrieved from #1 Science Forum For Lab Technicians.
- U.S. Department of Agriculture Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides.
- Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
- TCI Chemicals. (2025, March 5). Safety Data Sheet for 2-Bromo-5-methoxybenzoic Acid.
- DC Fine Chemicals. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
- Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet for 3-Bromo-4-methoxybenzoic acid.
- eviQ. (2019, April 15). 3039-Sulfonamide desensitisation protocol.
- MDPI. (2023, January 31). Removal of Bromine from Polymer Blends...
- TCI Chemicals. (2025, February 18). Safety Data Sheet for 4-Bromo-3,5-dimethoxybenzaldehyde.
- bpac NZ. (n.d.). Appropriate use of sulfonamide antibiotics.
- MSD Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
